2,6-Dibromo-4-fluoro-3-methylaniline
Description
BenchChem offers high-quality 2,6-Dibromo-4-fluoro-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-fluoro-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-fluoro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLMGMWQLJMGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276229 | |
| Record name | 2,6-Dibromo-4-fluoro-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-72-6 | |
| Record name | 2,6-Dibromo-4-fluoro-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-fluoro-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthetic Applications and Reactivity Profile of 2,6-Dibromo-4-fluoro-3-methylaniline (CAS 1000576-72-6)
Executive Summary
In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is paramount for modulating lipophilicity, metabolic stability, and providing orthogonal handles for late-stage functionalization. 2,6-Dibromo-4-fluoro-3-methylaniline (CAS) [1] has emerged as a highly privileged building block. Characterized by a densely functionalized penta-substituted benzene core, this intermediate is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted protein degraders (PROTACs) and integrin antagonists.
This technical guide dissects the mechanistic rationale behind its structural design, details its downstream applications in drug discovery, and provides a self-validating experimental protocol for its synthesis.
Physicochemical Identity & Quantitative Data
Understanding the baseline properties of CAS 1000576-72-6 is critical for optimizing reaction conditions, particularly in biphasic systems or palladium-catalyzed cross-coupling reactions where solubility dictates kinetics.
| Property | Value | Causality / Relevance in Synthesis |
| Chemical Name | 2,6-Dibromo-4-fluoro-3-methylaniline | Systematic IUPAC nomenclature. |
| CAS Registry Number | 1000576-72-6 | Unique identifier for procurement and IP tracking [1]. |
| Molecular Formula | C₇H₆Br₂FN | Defines the exact atomic composition. |
| Molecular Weight | 282.94 g/mol | Essential for precise stoichiometric calculations. |
| Appearance | White to off-white solid | Indicates high purity; discoloration implies amine oxidation. |
| Reactivity Profile | Electrophile (C-Br), Nucleophile (NH₂) | Enables bidirectional functionalization (cross-coupling vs. amidation). |
Structural Rationale & Mechanistic Reactivity
The utility of 2,6-dibromo-4-fluoro-3-methylaniline lies in its precise substitution pattern, which dictates its reactivity in electrophilic aromatic substitution (EAS) and transition-metal catalysis.
The Directing Effects of the Precursor
The synthesis begins with 4-fluoro-3-methylaniline . The primary amine (-NH₂) is a strong, activating ortho/para director. However, the para position is already blocked by a strongly electronegative, yet metabolically stable, fluorine atom. Consequently, electrophilic bromination is forced exclusively to the two remaining ortho positions (C2 and C6).
Orthogonal Reactivity for Drug Discovery
Once synthesized, the resulting dibromo-fluoro-aniline presents orthogonal reactivity handles:
-
C-Br Bonds: Highly susceptible to oxidative addition by Palladium(0) catalysts. Because there are two equivalent C-Br bonds, the molecule can undergo double Suzuki-Miyaura, Heck, or Sonogashira couplings to build complex polycyclic or highly branched architectures.
-
C-F Bond: Inert to standard Pd-catalyzed cross-coupling conditions. In medicinal chemistry, this fluorine atom is strategically retained in the final API to block cytochrome P450-mediated para-hydroxylation, thereby increasing the drug's metabolic half-life.
Synthetic trajectory and downstream pharmaceutical applications of CAS 1000576-72-6.
Strategic Applications in Advanced Therapeutics
CAS 1000576-72-6 is not merely a generic building block; it is specifically cited in recent, high-impact patent literature for next-generation therapeutics.
A. Degraders of Cyclin-Dependent Kinase 2 (CDK2)
In oncology, selective degradation of CDK2 is a highly sought-after mechanism to overcome resistance to traditional kinase inhibitors. According to recent patent literature () [2], 2,6-dibromo-4-fluoro-3-methylaniline is utilized as a core scaffold to construct bicyclic PROTACs (Proteolysis Targeting Chimeras). The dibromo functionality allows for the attachment of target-binding ligands and E3 ligase recruiting elements in a highly controlled, step-wise manner.
B. Inhibitors of Human Integrin α4β7
Integrin α4β7 plays a critical role in lymphocyte migration to the gastrointestinal tract. Antagonizing this receptor is a validated strategy for treating Inflammatory Bowel Disease (IBD), Ulcerative Colitis (UC), and Crohn's disease. Patent data () [3] demonstrates the use of CAS 1000576-72-6 in a double Suzuki-Miyaura coupling with methylboronic acid to yield 4-fluoro-2,3,6-trimethylaniline. This highly sterically hindered, electron-rich aniline is then incorporated into the final small-molecule antagonist.
Experimental Methodology: Synthesis & Self-Validation
To ensure scientific integrity, the following protocol details the synthesis of 2,6-dibromo-4-fluoro-3-methylaniline from 4-fluoro-3-methylaniline, emphasizing the causality behind specific solvent and temperature choices [2].
Step-by-Step Protocol
Step 1: Substrate Dissolution & Solvent Selection
-
Action: Dissolve 4-fluoro-3-methylaniline (20.0 g, 159.82 mmol) in 400 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Causality: DCM provides excellent solvation for the organic substrate. MeOH acts as a polar protic co-solvent that stabilizes the transient bromonium ion intermediate, significantly accelerating the electrophilic aromatic substitution while preventing the precipitation of partially brominated intermediates.
Step 2: Controlled Bromination
-
Action: Prepare a solution of Bromine (Br₂, 20.6 mL, 400.48 mmol, ~2.5 equivalents) in 400 mL of 1:1 DCM/MeOH. Add this dropwise to the substrate solution at 25°C over 1 hour.
-
Causality: The reaction is highly exothermic. Dropwise addition at a controlled 25°C prevents thermal runaway and suppresses the oxidative degradation of the primary amine group. The use of 2.5 equivalents ensures complete di-bromination without leaving mono-brominated impurities.
Step 3: Reaction Maturation
-
Action: Stir the mixture at 25°C for 16 hours.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in High-Performance Liquid Chromatography (HPLC) grade acetonitrile, and analyze via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the mono-bromo mass peak disappears, and the di-bromo mass peak (m/z ~284.0 [M+H]⁺) accounts for >99% of the total ion chromatogram (TIC).
Step 4: Quenching and Workup
-
Action: Concentrate the reaction mixture under reduced pressure. Wash the resulting residue with an aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Causality: Na₂S₂O₃ is a mild reducing agent that instantly quenches any residual, unreacted electrophilic bromine, converting it to benign bromide (Br⁻) ions. This prevents downstream oxidation during purification.
Self-validating bromination workflow with integrated LC-MS quality control checkpoints.
References
- World Intellectual Property Organization. "WO2025043225A2 - Degraders of cyclin-dependent kinase 2".
- World Intellectual Property Organization. "WO2021076890A1 - INHIBITING HUMAN INTEGRIN α4β7".
Structural Elucidation and Synthetic Utility of 2,6-Dibromo-4-fluoro-3-methylaniline: A Comprehensive Technical Guide
Executive Summary
In the realm of advanced organic synthesis and structure-based drug design (SBDD), polyhalogenated anilines serve as indispensable building blocks. 2,6-Dibromo-4-fluoro-3-methylaniline is a highly functionalized aromatic amine that provides a unique combination of steric shielding, electronic modulation, and chemoselective reactivity. This guide dissects the molecular architecture, SMILES topology, and synthetic methodologies associated with this compound, providing a field-proven framework for researchers and drug development professionals.
Chemical Identity and Structural Parameters
Accurate structural representation is critical for computational modeling and database querying. The molecule features an aniline core with a precise substitution pattern: an electron-donating methyl group, a highly electronegative fluorine atom, and two bulky bromine atoms flanking the primary amine.
The structural and physicochemical parameters [1] are summarized in the table below:
| Parameter | Value |
| IUPAC Name | 2,6-Dibromo-4-fluoro-3-methylaniline |
| CAS Registry Number | 1000576-72-6 |
| Molecular Formula | C |
| Molecular Weight | 282.94 g/mol |
| Canonical SMILES | Cc1c(F)cc(Br)c(N)c1Br |
| Explicit Kekulé SMILES | NC1=C(Br)C(C)=C(F)C=C1Br |
| MDL Number | MFCD09800776 |
Mechanistic Profiling: Electronic and Steric Effects
Understanding the causality behind the molecule's reactivity is essential for its successful application in synthetic pathways [2].
-
Steric Shielding: The two bromine atoms (Van der Waals radius ~1.85 Å) at the ortho positions (2 and 6) create a severe steric shield around the -NH
group. This drastically lowers the nucleophilicity of the nitrogen, making standard amine functionalizations (such as alkylation) sluggish. In agrochemical and pharmaceutical design, this is often a desired property, as it prevents rapid metabolic degradation (e.g., N-acetylation or oxidation) of the amine in vivo. -
Electronic Modulation: The fluorine at position 4 exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma framework, while simultaneously donating electron density through resonance (+M effect). This delicate push-pull dynamic stabilizes the aromatic
-system. -
Chemoselectivity: The C–Br bond dissociation energy (~285 kJ/mol) is significantly lower than that of the C–F bond (~485 kJ/mol). This thermodynamic differential allows for highly chemoselective transition-metal-catalyzed cross-coupling reactions exclusively at the 2 and 6 positions, leaving the C–F bond intact for target-binding interactions [3].
Validated Experimental Protocol: Regioselective Di-Bromination
The synthesis of 2,6-dibromo-4-fluoro-3-methylaniline relies on the electrophilic aromatic substitution (EAS) of 4-fluoro-3-methylaniline. The protocol below is designed as a self-validating system to ensure high yield and purity.
Rationale: The -NH
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylaniline (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM) or glacial acetic acid.
-
Temperature Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–5 °C.
-
Causality: The strong +M effect of the amine makes the ring highly reactive. Maintaining low temperatures prevents over-oxidation of the amine and minimizes the formation of polymeric byproducts.
-
-
Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (20.5 mmol, 2.05 eq) in small portions over 30 minutes.
-
Causality: Using a precise stoichiometric excess (2.05 eq) ensures complete di-bromination at both ortho positions without forcing unselective side reactions.
-
-
Reaction Monitoring (Self-Validation): Allow the mixture to warm to ambient temperature (20 °C) and stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 4:1). The reaction is internally validated as complete when the distinct spot of the mono-brominated intermediate completely disappears, yielding a single, less polar product spot.
-
Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na
S O ).-
Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide salts, halting the reaction and preventing downstream contamination during workup.
-
-
Workup & Purification: Extract the mixture with DCM (3
30 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol/water to yield the target compound as a crystalline solid.
Downstream Application Workflow
Once synthesized, the di-bromo handles serve as prime sites for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex terphenyl architectures or advanced active pharmaceutical ingredients (APIs).
Fig 1. Synthetic workflow and downstream functionalization of 2,6-Dibromo-4-fluoro-3-methylaniline.
References
Steric & Electronic Orthogonality: A Guide to 2,6-Dibromoaniline Reactivity
Executive Summary
2,6-Dibromoaniline represents a classic case of "orthogonal conflict" in aromatic chemistry.[1][2][3] While the amino group (
Structural Dynamics & Electronic Profile
The reactivity of 2,6-dibromoaniline is governed by two competing forces: Inductive Deactivation and Steric Inhibition of Solvation .[1][2][3]
The Electronic-Steric Conflict
Unlike 2,6-dialkyl anilines, where Steric Inhibition of Resonance (SIR) can theoretically increase basicity by decoupling the nitrogen lone pair from the aromatic
-
Electronic Effect (-I > +M): Bromine is strongly electronegative.[1][2][3] The inductive withdrawal (-I) from two ortho positions pulls electron density away from the nitrogen, destabilizing the ammonium cation.
-
Steric Effect (The "Umbrella"): The Van der Waals radii of the bromine atoms (1.85 Å) effectively shroud the nitrogen atom.[1] While the proton (
) is small enough to penetrate this shield, the solvent molecules required to stabilize the resulting charge cannot orient effectively. This Steric Inhibition of Solvation is the dominant factor in its low basicity.[1][3]
Quantitative Comparison
The following table illustrates the dramatic drop in reactivity as ortho substitution increases.
| Compound | pKa (Conj.[1][3][4][5] Acid) | Electronic Influence | Steric Status |
| Aniline | 4.6 | Resonance (+M) dominates | Accessible |
| 2-Bromoaniline | 2.53 | -I effect initiates deactivation | Partially Blocked |
| 2,6-Dibromoaniline | 0.5 – 0.9 | Strong -I & Solvation Inhibition | Shielded |
| 2,4,6-Tribromoaniline | ~1.0 | Max -I & +M (para) | Shielded |
Key Insight: 2,6-Dibromoaniline is such a weak base that it does not dissolve in dilute aqueous acids (e.g., 1M HCl).[1][2][3] Salt formation requires anhydrous conditions or highly concentrated acids.[3]
Mechanistic Visualization
The following diagram maps the causality between the structural features of 2,6-dibromoaniline and its resulting reactivity profile.
Figure 1: Causal pathway showing how 2,6-substitution suppresses both basicity and nucleophilicity.[1][2]
Synthetic Challenges & Modified Protocols
Standard protocols for aniline derivatization (e.g., Schotten-Baumann conditions) often fail with 2,6-dibromoaniline due to the nucleophilic suppression described above.[1][2]
Protocol: N-Acetylation (Forcing Conditions)
Attempting to acetylate 2,6-dibromoaniline with acetic anhydride in water will result in recovered starting material.[1][2][3] You must use a dehydrating catalyst or thermal activation .[1][2][3]
Reagents:
-
Conc.
(catalytic) or Sodium Acetate (base catalyst)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,6-dibromoaniline in glacial acetic acid (solvent).
-
Activation: Add 1.5 equivalents of acetic anhydride.
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid.
-
Thermal Drive: Reflux the mixture at 120°C for 2–4 hours. (Monitoring by TLC is essential; the spot will move slightly higher).
-
Quench: Pour the hot reaction mixture into crushed ice/water.
-
Isolation: The amide is insoluble in water and will precipitate.[1][2][3] Filter and recrystallize from ethanol.
Protocol: Diazotization (Sandmeyer Route)
Despite the steric bulk, the nitrosonium ion (
Critical Modification: Because the amine is weakly basic, it will not stay in solution in dilute acid.[1][2][3] You must use Nitrosyl Sulfuric Acid or generate it in situ with high efficiency.[1][2][3]
Step-by-Step Workflow:
-
Slurry Formation: Suspend 2,6-dibromoaniline in concentrated
(not HCl). -
Nitrosylation: Cool to 0–5°C. Add Sodium Nitrite (
) slowly. The amine will dissolve as it converts to the diazonium sulfate. -
Sandmeyer Displacement:
Electrophilic Aromatic Substitution (EAS)
In 2,6-dibromoaniline, the amino group is the strongest activator, directing incoming electrophiles to the ortho and para positions.[1][2] However, the ortho positions are blocked by bromine.[2][3]
-
Regioselectivity: Substitution occurs exclusively at the 4-position (para) .[1][2][3]
-
Reactivity: The ring is deactivated relative to aniline (due to two Br atoms) but still reactive enough for halogenation or nitration without extreme forcing.[1][3]
Example: Bromination to 2,4,6-Tribromoaniline
-
Reagent: Bromine (
) in Acetic Acid.[1][3][9] -
Outcome: Rapid substitution at the para position.[3] No catalyst (FeBr3) is usually required due to the residual activation of the amine.
Experimental Decision Matrix
Use this workflow to determine the correct synthetic path for your target molecule.
Figure 2: Decision tree for selecting reaction conditions based on the steric/electronic constraints of the substrate.[1]
References
-
National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 69098, 2,6-Dibromoaniline. Retrieved from [Link][1]
-
NIST Chemistry WebBook. (n.d.).[1][3] 2,6-Dichloroaniline (Analogous pKa data). Retrieved from [Link][1]
-
Maris, T. (2016).[1][3] Crystal Structure of 2,6-Dibromoaniline. Crystallography Open Database.[2][3] Retrieved from [Link]
Sources
- 1. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Dibromoaniline | C6H5Br2N | CID 69098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,6-Dibromoaniline, CasNo.608-30-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. youtube.com [youtube.com]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Aromatic Building Blocks in Pharmaceutical Synthesis
Abstract
The introduction of fluorine into aromatic systems represents one of the most powerful strategies in modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale behind utilizing fluorinated aromatic building blocks, a detailed exploration of their synthesis, and practical insights into their application in pharmaceutical development. We will delve into the causality behind experimental choices for key synthetic transformations and provide validated protocols to empower chemists in this critical area of drug discovery.
The Fluorine Advantage: Why This Halogen Reigns Supreme in Drug Design
Fluorine's rise to prominence in medicinal chemistry is no coincidence; it stems from a unique combination of properties that allows it to exert profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Unlike other halogens, fluorine is the most electronegative element, yet it is comparable in size to a hydrogen atom.[3][4] This duality allows for its introduction with minimal steric perturbation while inducing significant electronic changes.
The strategic incorporation of fluorine can lead to several desirable outcomes:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[5][] Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]
-
Modulation of Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[1][3][7] For instance, the para-trifluoromethyl group in fluoxetine was instrumental in increasing its CNS penetration.[1]
-
Tuning Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[][7] This modulation can be critical for optimizing a drug's solubility, receptor binding, and overall pharmacokinetic profile.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonding and electrostatic interactions, which can lead to increased potency and selectivity.[8][9]
These multifaceted effects have led to a surge in the number of approved drugs containing fluorine, with over half of new small-molecule drugs featuring at least one fluorine atom.[2]
A Chemist's Toolkit: Key Fluorinated Aromatic Building Blocks
The effective integration of fluorine into a drug candidate often relies on the use of pre-functionalized starting materials known as building blocks.[2][10] These intermediates provide a modular approach to synthesis, allowing for the precise and efficient introduction of fluorine at desired positions.[2]
| Building Block Category | Common Examples | Key Applications & Rationale |
| Fluoroaromatics | Fluorobenzene, Difluorobenzenes, Fluoro-substituted heterocycles | Widely used to enhance metabolic resistance and potency. The position of the fluorine atom is critical for tuning electronic properties and blocking specific sites of metabolism.[2] |
| Trifluoromethylated Aromatics | Benzotrifluoride, (Trifluoromethyl)pyridines | The -CF3 group is a powerful modulator of lipophilicity and electronic character. It is often used to improve oral absorption and metabolic stability.[1][11] |
| Fluoroalkyl Ethers | Trifluoromethoxybenzene, Difluoromethoxybenzene | These groups offer unique electronic properties and can serve as lipophilic hydrogen bond acceptors, influencing conformation and binding.[12] |
| Fluorinated Anilines and Phenols | Fluoroanilines, (Trifluoromethyl)phenols | Versatile intermediates for a wide range of coupling reactions and further functionalization, allowing for the construction of complex molecular scaffolds. |
The Synthesis of Fluorinated Aromatic Architectures: Core Methodologies and Protocols
The construction of the C-F bond on an aromatic ring presents unique challenges due to its high bond dissociation energy.[13] However, a range of reliable synthetic methods have been developed, broadly categorized into nucleophilic and electrophilic fluorination, as well as methods for introducing fluoroalkyl groups.
Nucleophilic Aromatic Substitution (SNA_r_) for Fluorination
The Halogen Exchange (HALEX) process is a cornerstone of industrial fluoroaromatic synthesis.[14][15] This reaction involves the displacement of a leaving group, typically chlorine, with a fluoride ion. For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.
Diagram of the S_N_Ar Mechanism
Caption: The two-step mechanism of nucleophilic aromatic substitution (S_N_Ar).
Protocol: Synthesis of 4-Fluoronitrobenzene via the HALEX Reaction
Objective: To replace the chlorine atom in 4-chloronitrobenzene with fluorine using potassium fluoride.
Materials:
-
4-Chloronitrobenzene
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., Tetraethylammonium bromide) (optional)
Procedure:
-
Drying of Reagents: Ensure the potassium fluoride is rigorously dried, as water will significantly reduce the nucleophilicity of the fluoride ion.[16] Spray-dried KF is often preferred for its high surface area.[14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloronitrobenzene and an excess of spray-dried KF (2-3 equivalents) in a polar aprotic solvent such as DMSO.
-
Catalysis (Optional but Recommended): The addition of a phase-transfer catalyst can improve the solubility and reactivity of the fluoride salt.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by distillation or chromatography.
Causality: The choice of a polar aprotic solvent is critical as it solvates the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion.[17] The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution.[18]
Electrophilic Fluorination
For electron-rich aromatic systems, electrophilic fluorination is a more suitable approach. This involves the use of reagents that deliver an electrophilic fluorine species ("F+").
Common Electrophilic Fluorinating Reagents:
-
Selectfluor® (F-TEDA-BF₄): A versatile and relatively safe crystalline solid that is widely used for the fluorination of a broad range of substrates.[19][20]
-
N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used electrophilic fluorinating agent.[20]
Diagram of Electrophilic Aromatic Fluorination Workflow
Caption: A generalized workflow for electrophilic aromatic fluorination.
Synthesis of Trifluoromethylated Aromatics
The introduction of the trifluoromethyl (-CF₃) group is of paramount importance in drug design. Several methods are available, with copper-mediated reactions being particularly common.
Protocol: Copper-Mediated Trifluoromethylation of Aryl Iodides
Objective: To introduce a -CF₃ group onto an aromatic ring using an aryl iodide precursor.
Materials:
-
Aryl iodide
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) or Potassium trifluoroacetate (CF₃CO₂K)[21]
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF) or a suitable initiator
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide, CuI (catalytic or stoichiometric), and the trifluoromethyl source.
-
Initiation: Add the initiator (e.g., KF) and the solvent.
-
Heating: Heat the reaction mixture to the required temperature (often 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). The use of a flow system can significantly accelerate this reaction.[21]
-
Work-up: After cooling, quench the reaction with aqueous ammonium chloride, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Causality: The reaction is believed to proceed through the formation of a "[CuCF₃]" intermediate, which then participates in a cross-coupling reaction with the aryl iodide.[21] The choice of the trifluoromethyl source and reaction conditions can be tailored to the specific substrate.
Application in Drug Development: Case Studies
The strategic use of fluorinated aromatic building blocks is evident in numerous blockbuster drugs.
-
Fluoxetine (Prozac®): This selective serotonin reuptake inhibitor (SSRI) features a para-trifluoromethylphenoxy group. The trifluoromethyl group significantly increases the drug's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.[1] It also enhances the metabolic stability of the molecule.
-
Ciprofloxacin (Cipro®): A member of the fluoroquinolone class of antibiotics, ciprofloxacin contains a fluorine atom on its quinolone core. This fluorine atom is critical for its antibacterial activity, as it enhances the drug's binding to bacterial DNA gyrase.[22]
-
Kinase Inhibitors in Oncology: Many modern kinase inhibitors, such as Ibrutinib, incorporate fluorinated aromatic moieties.[1] In the case of Ibrutinib, a 4-fluorophenoxy substituent was found to enhance binding affinity and improve the pharmacokinetic profile of the drug.[1]
Future Outlook and Challenges
While the utility of fluorinated aromatic building blocks is well-established, challenges remain. The development of more cost-effective, environmentally benign, and highly selective fluorination methods is an ongoing area of research.[15][23] Late-stage fluorination, the introduction of fluorine at a late step in a complex synthesis, is particularly desirable as it allows for the rapid generation of fluorinated analogs of promising drug candidates without the need to re-synthesize the entire molecule from a fluorinated starting material.[13][24] Advances in transition-metal catalysis, including palladium- and copper-catalyzed methods, are paving the way for more efficient and versatile C-F bond formation.[14][25]
Conclusion
Fluorinated aromatic building blocks are indispensable tools in the arsenal of the modern medicinal chemist. The unique properties of fluorine allow for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of the synthetic methodologies for creating these building blocks, coupled with a strategic approach to their incorporation, will continue to drive the discovery and development of innovative and effective pharmaceuticals.
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Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Nature, 473(7348), 470-477. Retrieved from [Link]
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LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved from [Link]
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Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Inhance Technologies. Retrieved from [Link]
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Wikipedia. Carbon–fluorine bond. Wikipedia. Retrieved from [Link]
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Singh, R. P., & Shreeve, J. M. (2004). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 4(2), 193-206. Retrieved from [Link]
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Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Retrieved from [Link]
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Campbell, M. G., & Ritter, T. (2015). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 48(7), 2096-2106. Retrieved from [Link]
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Furin, G. G., & Deev, L. E. (2004). Present-day condition of fluoroaromatic compounds production technology. Fluorine Notes, 3(34). Retrieved from [Link]
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Furuya, T., & Ritter, T. (2009). Carbon–Fluorine Bond Formation. Harvard DASH. Retrieved from [Link]
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Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Retrieved from [Link]
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Tamborski, C. (1967). FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. Defense Technical Information Center. Retrieved from [Link]
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Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). Carbon-fluorine bond formation. Current Opinion in Drug Discovery & Development, 11(6), 803-819. Retrieved from [Link]
- Firnau, G. (1980). Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.
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Knauber, T., Chandrashekar, E. R. R., & Organ, M. G. (2011). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Chemistry–A European Journal, 17(28), 7869-7873. Retrieved from [Link]
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Pharmaceutical Technology. (2026, February 6). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]
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Yoshida, S., & Yorimitsu, H. (2014). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 67(3), 475-480. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Dastgir, S. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(14), 6789. Retrieved from [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10633-10640. Retrieved from [Link]
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White, C. J., & Paquin, J. F. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(4), 459-472. Retrieved from [Link]
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Gouverneur, V. (2009). CHEMISTRY A New Departure in Fluorination... Science, 325(5948), 1630-1631. Retrieved from [Link]
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Al-Khafaji, Y. H., & Al-Fartosy, A. J. M. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7(4), 742-753. Retrieved from [Link]
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Tamborski, C. (1977). FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. Defense Technical Information Center. Retrieved from [Link]
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Al-Khafaji, Y. H., & Al-Fartosy, A. J. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5432. Retrieved from [Link]
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Li, Y., & Ni, C. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry, 1, 1-13. Retrieved from [Link]
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Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1248-1253. Retrieved from [Link]
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Trafton, A. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. MIT News. Retrieved from [Link]
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Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Halocarbon Life Sciences. Retrieved from [Link]
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Structural Evolution and Synthetic Utility: A Comparative Analysis of 4-Fluoro-3-methylaniline and 2,6-Dibromo-4-fluoro-3-methylaniline
Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated anilines serve as indispensable building blocks. The transition from a foundational scaffold like 4-fluoro-3-methylaniline to a heavily functionalized intermediate like 2,6-dibromo-4-fluoro-3-methylaniline represents a critical node in drug discovery pipelines. This technical guide elucidates the structural differences, mechanistic synthetic methodologies, and downstream applications of these two compounds, providing a comprehensive framework for researchers scaling up active pharmaceutical ingredient (API) synthesis.
Physicochemical and Structural Profiling
While 4-fluoro-3-methylaniline is a highly versatile primary amine utilized across multiple chemical sectors[1], the introduction of two heavy bromine atoms drastically alters the molecule's steric bulk, lipophilicity, and electronic distribution[2].
Table 1: Quantitative and Structural Comparison
| Property | 4-Fluoro-3-methylaniline | 2,6-Dibromo-4-fluoro-3-methylaniline |
| CAS Number | 452-69-7 | 1000576-72-6 |
| Molecular Formula | C₇H₈FN | C₇H₆Br₂FN |
| Molecular Weight | 125.14 g/mol | 282.94 g/mol |
| Appearance | Clear yellow to brown liquid/solid | Solid (White to off-white) |
| Core Substitution | Monofluoro, Monomethyl | Monofluoro, Monomethyl, Dibromo |
| Primary Utility | Foundational scaffold, agrochemicals, dyes | Advanced API intermediate (cross-coupling) |
Mechanistic Causality of Regioselective Bromination
The synthesis of the dibrominated derivative relies entirely on the predictable electronic effects of the aromatic ring substituents:
-
Activating Effects: The primary amine (-NH₂) is a strong electron-donating group (EDG) via resonance (+M effect), which highly activates the ortho and para positions of the benzene ring.
-
Steric and Electronic Directing: The para position (C4) is already blocked by the fluorine atom. Consequently, electrophilic attack by the bromonium ion (Br⁺) is strictly directed to the two available ortho positions (C2 and C6). The methyl group at C3 provides additional weak activation (+I effect), synergizing with the amine's directing influence to ensure clean regioselectivity.
Workflow for the regioselective dibromination of 4-fluoro-3-methylaniline.
Experimental Methodology: The Bromination Protocol
The following protocol details the conversion of 4-fluoro-3-methylaniline to 2,6-dibromo-4-fluoro-3-methylaniline, optimized for regioselectivity and high yield[3].
Step-by-Step Workflow:
-
Solvent System Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylaniline (20.0 g, 159.82 mmol) in 400 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).
-
Causality: DCM ensures complete solubilization of the hydrophobic organic substrate, while MeOH acts as a polar protic co-solvent that stabilizes the cationic Wheland intermediate during electrophilic aromatic substitution, preventing unwanted side reactions.
-
-
Electrophile Addition: Prepare a solution of elemental bromine (20.6 mL, 400.48 mmol, ~2.5 eq) in 400 mL of 1:1 DCM/MeOH. Add this dropwise to the reaction flask at 25°C over 1 hour.
-
Causality: Dropwise addition mitigates the exothermic nature of the reaction. A 2.5 molar equivalent ensures complete dibromination, pushing the equilibrium past the mono-brominated intermediate without causing over-oxidation of the amine group.
-
-
Reaction Progression: Stir the mixture at 25°C for 16 hours.
-
Causality: The second bromination event (at C6, adjacent to the methyl group) is sterically hindered. Extended ambient stirring ensures maximum conversion to the dibrominated state.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove volatile solvents. Neutralize residual HBr with a saturated aqueous NaHCO₃ wash, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the solid product.
Self-Validating Analytical Framework
To ensure the structural integrity and purity of the synthesized 2,6-dibromo-4-fluoro-3-methylaniline, the following self-validating analytical checks must be employed:
-
Mass Spectrometry (LC-MS): The product must exhibit a mass shift from 125.14 g/mol to ~282.94 g/mol [2]. Crucially, the mass spectrum will display a classic 1:2:1 isotopic cluster (M, M+2, M+4) indicative of a dibrominated species, driven by the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
-
Nuclear Magnetic Resonance (¹H-NMR): The starting material features three distinct aromatic protons. In the pure dibrominated product, only the C5 proton remains. Because it is adjacent to the C4 fluorine (¹⁹F, spin = 1/2), this single aromatic proton will appear as a distinct doublet (
≈ 8-10 Hz). The presence of a single doublet in the aromatic region definitively validates that substitution occurred exclusively at C2 and C6.
Downstream Pharmaceutical Applications
The strategic bromination of the aniline core unlocks divergent synthetic pathways. While 4-fluoro-3-methylaniline is directly utilized in agrochemicals and dyes[1], the dibromo variant is a highly specialized precursor for complex APIs.
-
Integrin α4β7 Antagonists: 2,6-Dibromo-4-fluoro-3-methylaniline undergoes Suzuki-Miyaura cross-coupling with methylboronic acid to yield 4-fluoro-2,3,6-trimethylaniline. This scaffold is critical in the synthesis of small molecule antagonists targeting human integrin α4β7, utilized in the treatment of Inflammatory Bowel Disease (IBD), ulcerative colitis, and Crohn's disease[4].
-
CDK2 Degraders: The heavy bromine atoms serve as orthogonal reactive handles for Buchwald-Hartwig aminations and further cross-couplings, enabling the construction of targeted protein degraders (PROTACs) aimed at cyclin-dependent kinase 2 for oncology applications[3].
Divergent downstream applications of the baseline and brominated aniline scaffolds.
References
-
Chem-Impex - 4-Fluoro-3-methylaniline Applications and Properties. Available at: 1
-
Sigma-Aldrich - 4-Fluoro-3-methylaniline 97% (CAS 452-69-7). Available at: Link
-
BLD Pharm - 1000576-72-6 | 2,6-Dibromo-4-fluoro-3-methylaniline. Available at: 2
-
Google Patents (WO2025043225A2) - Degraders of cyclin-dependent kinase 2. Available at: 3
-
Google Patents (WO2021076890A1) - Inhibiting Human Integrin α4β7. Available at: 4
Sources
Physicochemical Profiling and Thermodynamic Solubility of 2,6-Dibromo-4-fluoro-3-methylaniline in DMSO and Methanol
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The accurate determination of solubility is a foundational pillar in early-stage drug discovery, chemical synthesis, and formulation development. For highly halogenated, lipophilic intermediates such as 2,6-Dibromo-4-fluoro-3-methylaniline (CAS: 1000576-72-6) , understanding solvent-solute interactions is critical for optimizing reaction conditions and biological assays.
This technical guide provides an in-depth analysis of the solvation thermodynamics of 2,6-dibromo-4-fluoro-3-methylaniline in two distinct polar solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Furthermore, it outlines a field-proven, self-validating experimental protocol for quantifying thermodynamic solubility using the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).
Chemical Profiling & Molecular Descriptors
To predict and understand the solubility of a compound, one must first deconstruct its molecular architecture. 2,6-Dibromo-4-fluoro-3-methylaniline exhibits several unique structural features that dictate its physicochemical behavior :
-
Aniline Core: Provides a primary amine (-NH₂) group, which acts as both a hydrogen-bond donor and a weak hydrogen-bond acceptor.
-
Halogenation (2,6-Dibromo & 4-Fluoro): The heavy bromination significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. Furthermore, the strong inductive electron-withdrawing effect of the halogens drastically reduces the basicity of the aniline nitrogen.
-
Steric Shielding: The two bulky bromine atoms at the ortho positions (2 and 6) create substantial steric hindrance around the amine group, restricting solvent accessibility and altering the preferred geometry of the solvation shell.
Thermodynamics of Solvation: Causality of Solvent Selection
Solubility is not merely a static value; it is a dynamic thermodynamic equilibrium driven by the enthalpy of solvent-solute interactions versus the energy required to disrupt the solute's crystal lattice and the solvent's internal network.
Dimethyl Sulfoxide (DMSO): The Polar Aprotic Advantage
DMSO is a highly polar aprotic solvent (Dielectric Constant, ε = 46.7). It is an exceptional hydrogen-bond acceptor due to its polarized S=O bond, but it lacks hydrogen-bond donors .
-
Causality of High Solubility: The bare oxygen of the DMSO sulfoxide group can easily penetrate the steric shield created by the ortho-bromines to form strong hydrogen bonds with the -NH₂ protons. Because DMSO does not form a rigid, self-associated hydrogen-bond network, the "cavity formation energy" required to accommodate the bulky, lipophilic halogenated ring is relatively low. This makes 2,6-dibromo-4-fluoro-3-methylaniline freely soluble in DMSO.
Methanol: The Polar Protic Challenge
Methanol is a polar protic solvent (ε = 32.7) capable of acting as both a hydrogen-bond donor and acceptor.
-
Causality of Moderate Solubility: While methanol can interact with the aniline core, its solvation efficiency is hampered by two factors. First, the steric bulk of the ortho-bromines physically obstructs the formation of a highly ordered protic solvation shell around the amine. Second, dissolving a highly lipophilic solute in methanol requires breaking the solvent's strong intermolecular hydrogen-bond network to create a solvation cavity. The energy penalty for this cavity formation limits the solubility of the compound in methanol compared to DMSO.
Fig 1: Solvation mechanism and causality of solvent interactions with the halogenated aniline.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical parameters and the expected thermodynamic solubility profiles for 2,6-dibromo-4-fluoro-3-methylaniline.
| Property / Metric | DMSO | Methanol |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant (ε) | 46.7 | 32.7 |
| H-Bonding Capability | Acceptor only | Donor & Acceptor |
| Solvation Cavity Energy | Low | High |
| Estimated Solubility Range | > 100 mg/mL (Freely Soluble) | 10 - 30 mg/mL (Sparingly Soluble) |
| Primary Solvation Driver | S=O ··· H-N interaction | O-H ··· N / O ··· H-N interaction |
| Steric Hindrance Impact | Minimal | Significant |
Experimental Methodology: Self-Validating Shake-Flask Protocol
To generate trustworthy, highly accurate solubility data, the "gold standard" shake-flask method must be employed . The protocol below is designed as a self-validating system : it incorporates dual-timepoint equilibration to differentiate between kinetic supersaturation and true thermodynamic equilibrium, and utilizes centrifugation over filtration to prevent the loss of lipophilic analytes via membrane adsorption .
Step-by-Step Workflow
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of 2,6-dibromo-4-fluoro-3-methylaniline (e.g., 50 mg for methanol, 200 mg for DMSO) into chemically inert, tightly sealed amber glass vials.
-
Add exactly 1.0 mL of the respective solvent (DMSO or Methanol) to each vial.
-
Self-Validation Check: Ensure visible undissolved solid remains in the vial. If the solid dissolves completely, add more compound until saturation is visually confirmed.
Step 2: Isothermal Equilibration
-
Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.
-
Agitate at 300 RPM.
-
Self-Validation Check (Dual-Timepoint): Prepare duplicate sets of vials. Equilibrate Set A for 24 hours and Set B for 48 hours. If the quantified concentrations match within ≤ 5% relative standard deviation (RSD), thermodynamic equilibrium is confirmed.
Step 3: Phase Separation
-
Remove the vials from the shaker and allow them to stand undisturbed for 30 minutes to let large particulates settle.
-
Transfer the suspension to microcentrifuge tubes.
-
Centrifuge at 21,000 x g for 15 minutes at 25 °C.
-
Causality Note: Centrifugation is strictly preferred over syringe filtration (e.g., PTFE or Nylon filters) for highly lipophilic halogenated compounds, as filters often cause non-specific binding and artificially lower the measured solubility.
-
Step 4: Dilution and HPLC-UV Quantification
-
Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot quantitatively with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze via HPLC-UV (detection typically at 254 nm or the compound's specific λ_max).
-
Self-Validation Check: Run a blank solvent injection to rule out matrix interference, and ensure the calibration curve exhibits an R² ≥ 0.999.
Fig 2: Step-by-step self-validating workflow for thermodynamic solubility determination.
References
Methodological & Application
Synthesis of 2,6-Dibromo-4-fluoro-3-methylaniline: A Comprehensive Guide to Regioselective Bromination
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed protocol for the synthesis of 2,6-dibromo-4-fluoro-3-methylaniline, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the direct bromination of 4-fluoro-3-methylaniline. This guide elucidates the underlying principles of electrophilic aromatic substitution that govern the reaction's high regioselectivity. A robust, step-by-step experimental protocol is presented, covering the reaction setup, work-up, and purification. Emphasis is placed on critical safety procedures for handling hazardous reagents like bromine. Additionally, this note includes methods for product characterization and a troubleshooting guide to assist researchers in achieving high yields and purity.
Introduction: The Importance of Substituted Anilines
Halogenated and substituted anilines are foundational building blocks in modern organic synthesis. The presence of halogen atoms provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The aniline moiety itself is a prevalent pharmacophore in numerous biologically active compounds. The target molecule, 2,6-dibromo-4-fluoro-3-methylaniline, is a valuable intermediate due to its unique substitution pattern, which offers multiple points for further functionalization in drug discovery programs. This guide offers a reliable and well-documented procedure for its synthesis via electrophilic bromination.
Mechanism and Regioselectivity
The bromination of 4-fluoro-3-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome—the specific placement of the bromine atoms—is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Amino Group (-NH₂): This is a powerful activating group and is strongly ortho, para-directing due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the positive charge in the arenium ion intermediate.[1][2]
-
Methyl Group (-CH₃): This is a weakly activating group via hyperconjugation and is also ortho, para-directing.
-
Fluoro Group (-F): Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
In the case of 4-fluoro-3-methylaniline, the amino group is the dominant directing group. It strongly activates the positions ortho to it (C2 and C6) and the position para to it (C4). Since the para position is already occupied by the fluorine atom, electrophilic attack is overwhelmingly directed to the C2 and C6 positions. The high reactivity of the aniline derivative allows for the ready introduction of two bromine atoms.
Figure 1: Logical diagram illustrating the substituent directing effects that lead to selective bromination at the C2 and C6 positions.
Materials, Safety, and Protocol
Reagents and Equipment
| Reagent/Material | M.W. ( g/mol ) | Grade | Supplier | Notes |
| 4-fluoro-3-methylaniline | 125.15 | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Bromine (Br₂) | 159.81 | ≥99.5% | e.g., Sigma-Aldrich | Highly Corrosive & Toxic |
| Acetic Acid | 60.05 | Glacial | e.g., Fisher Scientific | Solvent |
| Dichloromethane (DCM) | 84.93 | ACS Grade | e.g., VWR | Extraction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ACS Grade | e.g., VWR | For quenching excess bromine |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | e.g., VWR | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | e.g., VWR | Drying agent |
| Round-bottom flask (250 mL) | - | - | - | Reaction vessel |
| Addition funnel | - | - | - | For slow addition of bromine |
| Magnetic stirrer and stir bar | - | - | - | - |
| Ice bath | - | - | - | For temperature control |
| Separatory funnel (500 mL) | - | - | - | For extraction |
| Rotary evaporator | - | - | - | For solvent removal |
Critical Safety Precautions
WARNING: Bromine is a highly toxic, volatile, and corrosive substance that can cause severe chemical burns upon contact and is fatal if inhaled.[3][4] All operations involving liquid bromine must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[5][6] A face shield is also recommended when handling larger quantities.
-
Ventilation: Ensure the chemical fume hood has adequate airflow.[5]
-
Spill Response: Keep a bromine spill kit readily available. This should include an neutralizing agent like sodium carbonate or sodium thiosulfate solution.[3] In case of a small spill, cover with sodium carbonate, let it sit, and then carefully mop up with water.[3]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Experimental Protocol
This protocol details the dibromination of 4-fluoro-3-methylaniline.
Figure 2: Step-by-step workflow for the synthesis of 2,6-Dibromo-4-fluoro-3-methylaniline.
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylaniline (5.0 g, 39.9 mmol) in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (4.2 mL, 13.1 g, 81.9 mmol, 2.05 eq.) in 20 mL of glacial acetic acid. Transfer this bromine solution to an addition funnel.
-
Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition. A color change and potential precipitate formation may be observed.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quenching: Prepare a beaker containing 200 mL of ice-cold water and sodium thiosulfate (5 g). Slowly and carefully pour the reaction mixture into this quenching solution with vigorous stirring. The brown color of excess bromine should disappear. A precipitate of the crude product should form.
-
Work-up:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove residual acetic acid, followed by a wash with brine (1 x 50 mL).
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,6-dibromo-4-fluoro-3-methylaniline.
Purification and Characterization
Purification Protocol
The crude product, often a light brown or off-white solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or a hexane/ethyl acetate mixture.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated briefly before being filtered hot.[8]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
For highly impure samples, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.[9]
Expected Results & Characterization
-
Appearance: White to off-white crystalline solid.
-
Yield: 80-90% (based on similar preparations).
-
Melting Point: Literature values should be consulted for comparison.
-
Characterization Data: The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Data for 2,6-Dibromo-4-fluoro-3-methylaniline |
| ¹H NMR | Singlet for the aromatic proton (C5-H), singlet for the methyl protons (-CH₃), and a broad singlet for the amine protons (-NH₂). |
| ¹³C NMR | Six distinct signals in the aromatic region, and one signal in the aliphatic region for the methyl carbon. |
| Mass Spec (MS) | A characteristic isotopic pattern for two bromine atoms will be observed for the molecular ion peak [M]⁺. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. Loss of product during work-up. | Extend reaction time. Ensure pH is basic before extraction. Use adequate amounts of extraction solvent. |
| Dark-colored Product | Oxidation of the aniline. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use activated carbon during recrystallization to decolorize.[8] |
| Mixture of Products (e.g., mono-brominated) | Insufficient brominating agent. Reaction not gone to completion. | Ensure accurate measurement of 2.05-2.1 equivalents of bromine. Increase reaction time or temperature slightly. Monitor reaction by TLC. |
| Product is an Oil | Presence of impurities. | Purify by column chromatography instead of recrystallization.[8] |
References
- Technical Support Center: Purification of Halogenated Aniline Compounds. (2025). Benchchem.
- Student safety sheets 55 Bromine. CLEAPSS Science.
- Bromine - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Silver Fern Chemical Inc.
- Safety D
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Bromin
- Bromine | Chemical Emergencies. (2024, September 6). CDC.
- Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. (2025). Benchchem.
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. m.youtube.com [m.youtube.com]
- 3. science.cleapss.org.uk [science.cleapss.org.uk]
- 4. carlroth.com [carlroth.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. dollycorporation.com [dollycorporation.com]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Regioselective Bromination of Fluoro-methylanilines
This Application Note is structured to guide researchers through the regioselective bromination of fluoro-methylanilines. It prioritizes experimental reproducibility, mechanistic understanding, and safety.
Executive Summary
The regioselective bromination of polysubstituted anilines is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors, anti-inflammatory agents). The presence of conflicting directing groups—a strongly activating amino group (
This guide details a validated protocol using N-Bromosuccinimide (NBS) in polar aprotic solvents. This method offers superior atom economy and regiocontrol compared to elemental bromine (
Mechanistic Insight & Regioselectivity Principles
Electronic Competition
In Electrophilic Aromatic Substitution (EAS), regioselectivity is dictated by the stability of the arenium ion (sigma complex). For fluoro-methylanilines, the directing effects compete as follows:
-
Amino Group (
): Strong activator ( effect). Directs ortho/para. -
Methyl Group (
): Weak activator ( effect). Directs ortho/para. -
Fluoro Group (
): Deactivator ( effect) but directs ortho/para due to resonance ( ).
The "Amino Dominance" Rule: In almost all cases, the strongly activating
Pathway Diagram
The following diagram illustrates the decision logic and reaction pathway for the specific substrate 4-fluoro-2-methylaniline .
Caption: Reaction pathway demonstrating the kinetic favorability of ortho-bromination driven by the amino group.
Experimental Protocol
Method Selection
Two primary methods are evaluated. Method A is recommended for most applications due to its operational simplicity and high yield.
| Feature | Method A: Direct NBS Bromination | Method B: Protection-Bromination |
| Reagents | NBS, DMF or MeCN | Ac |
| Steps | 1 (One-pot) | 3 (Protect -> Brominate -> Deprotect) |
| Atom Economy | High | Low |
| Regiocontrol | Good (Kinetic control) | Excellent (Steric control) |
| Throughput | High | Low |
Validated Protocol (Method A)
Target: Synthesis of 2-bromo-4-fluoro-6-methylaniline.
Materials
-
Substrate: 4-Fluoro-2-methylaniline (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).[2] Note: Recrystallize NBS from water if it appears yellow/degraded.
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). MeCN is preferred for easier workup; DMF is preferred for solubility of polar substrates.
Step-by-Step Procedure
-
Preparation: Charge a round-bottom flask with 4-Fluoro-2-methylaniline (e.g., 5.0 g, 40 mmol) and a magnetic stir bar.
-
Solvation: Add MeCN (50 mL, 10 volumes). Cool the solution to 0–5 °C using an ice bath.
-
Critical: Cooling prevents the oxidation of the amine and suppresses dibromination.
-
-
Addition: Dissolve NBS (7.48 g, 42 mmol) in MeCN (25 mL). Add this solution dropwise to the aniline solution over 30 minutes.
-
Observation: The solution may darken slightly (orange/brown) due to trace bromine liberation, but should remain clear.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[3] The limiting reagent (aniline) should be consumed (<2%).
-
-
Quench & Workup:
-
Pour the reaction mixture into cold water (300 mL).
-
If Solid Precipitates: Filter the solid, wash with water, and dry under vacuum.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove succinimide and DMF/MeCN.
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification
The crude product is often >95% pure. If necessary, purify via:
-
Recrystallization: Ethanol/Water or Hexanes.
-
Flash Chromatography: Silica gel, gradient elution 0-10% EtOAc in Hexanes.
Experimental Workflow Diagram
Caption: Operational workflow for the batch bromination process.
Analytical Validation
The following data corresponds to the product 2-bromo-4-fluoro-6-methylaniline synthesized via the protocol above.
| Analytical Method | Result / Shift ( | Assignment |
| Appearance | Off-white to pale brown solid | - |
| Yield | 77 - 85% | - |
| 7.16 (dd, | Ar-H (meta to F, ortho to Br) | |
| 6.91 (dd, | Ar-H (meta to F, ortho to Me) | |
| 4.83 (br s, 2H) | -NH | |
| 2.16 (s, 3H) | -CH | |
| -125.0 to -128.0 ppm (Typical) | Ar-F |
Note: The coupling constants (dd) reflect the coupling of the aromatic protons to the Fluorine atom (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Polybromination | Excess NBS or Temperature too high. | Strictly control stoichiometry (1.0 - 1.05 eq). Keep reaction at 0°C longer. |
| Low Conversion | Old/Degraded NBS. | Recrystallize NBS from water (white crystals = pure). |
| Regio-isomers | Steric crowding or Solvent effect. | Switch to Method B (Acetylation). The bulky acetamide group ( |
| Dark Coloration | Oxidation of amine. | Perform reaction under Nitrogen atmosphere. Ensure light exclusion (wrap flask in foil). |
Safety & Hazards
-
Fluoro-methylanilines: Toxic by inhalation and skin contact. Potential irreversible effects.[1] Use double nitrile gloves and work in a fume hood.
-
NBS: Causes skin irritation and serious eye irritation.
-
Waste: Segregate halogenated organic waste.
References
-
Synthesis of 2-bromo-4-fluoro-6-methylaniline
- Source: ChemicalBook / Patent Liter
- Context: Detailed experimental procedure using NBS in DMF.
-
URL:
-
General Mechanism of NBS Bromination
-
Source: Organic Chemistry Portal.[4]
- Context: Mechanism of electrophilic substitution using N-Bromosuccinimide in polar solvents.
-
URL:
-
-
Regioselectivity in Anilines
- Source:Journal of Organic Chemistry (General Principles of EAS).
- Context: Directing effects of amino vs. fluoro groups.
-
URL:
-
Green Bromination Protocols
- Source:Green Chemistry Letters and Reviews.
- Context: Comparison of NBS vs. HBr/H2O2 methods.
-
URL:
Sources
Application Note: Advanced Buchwald-Hartwig Amination Protocols for Sterically Hindered Dibromoanilines
Executive Summary
The Buchwald-Hartwig amination is a cornerstone transformation for constructing C–N bonds in pharmaceutical development and materials science[1]. However, applying this methodology to sterically hindered dibromoanilines (e.g., 2,6-dibromoaniline and 2,4-dibromoaniline) presents a dual challenge: extreme steric bulk around the electrophilic C–Br bond and the chemoselectivity risks associated with the nucleophilic primary amine (which can lead to self-condensation or oligomerization)[2].
This application note provides field-proven, self-validating protocols for both the site-selective mono-amination and exhaustive di-amination of hindered dibromoanilines. By leveraging 3rd generation (G3) palladacycle precatalysts and bulky dialkylbiaryl phosphine ligands, researchers can bypass traditional limitations and achieve high-yielding, scalable C–N couplings[3].
Mechanistic Insights & Catalyst Selection
Traditional catalyst systems utilizing Pd₂(dba)₃ and bidentate ligands (e.g., BINAP or dppf) often fail when applied to di-ortho-substituted anilines[4]. The dba (dibenzylideneacetone) ligand can competitively bind to the palladium center, inhibiting the formation of the highly active monoligated Pd(0) species required for the oxidative addition of hindered substrates. Furthermore, bidentate ligands struggle to facilitate the reductive elimination step when the coupling partners are excessively bulky.
To overcome this, tBuBrettPhos Pd G3 and BrettPhos Pd G3 precatalysts are the systems of choice[3][5]. The causality behind this selection is three-fold:
-
Rapid Activation: G3 precatalysts undergo rapid, base-mediated activation to generate a 1:1 Ligand:Pd(0) active species without inhibitory byproducts.
-
Prevention of Bis-Ligation: The extreme steric bulk of the tBuBrettPhos ligand prevents the formation of unreactive L₂Pd complexes[6].
-
Accelerated Reductive Elimination: The spatial demands of the biaryl phosphine backbone force the hindered aryl and amine fragments into close proximity, drastically lowering the activation energy for the rate-limiting C–N bond formation[6].
Figure 1: Buchwald-Hartwig catalytic cycle emphasizing the role of ligand steric bulk in reductive elimination.
Site-Selectivity Principles in Polyhalogenated Arenes
When functionalizing asymmetrical substrates like 2,4-dibromoaniline, site-selective cross-coupling allows for the rapid generation of molecular complexity without the need for pre-functionalization or protecting groups[7].
The C4-bromide is electronically more activated and significantly less sterically hindered than the C2-bromide, which sits adjacent to the primary amine[8]. By utilizing a highly active but bulky catalyst (tBuBrettPhos) and a weaker base (K₃PO₄) at lower temperatures, it is possible to achieve >95% regioselectivity for the C4 position[5]. Conversely, driving the reaction to the exhaustive di-aminated product requires forcing conditions: higher temperatures, strong bases (NaOtBu), and excess amine[9].
Figure 2: Site-selectivity pathways for the amination of 2,4-dibromoaniline based on steric factors.
Quantitative Optimization Data
The following tables summarize the optimization data for both exhaustive and site-selective amination workflows, demonstrating the superiority of G3 precatalysts for these specific challenges.
Table 1: Catalyst Screening for Exhaustive Di-Amination of 2,6-Dibromoaniline (Conditions: 1.0 eq 2,6-dibromoaniline, 2.5 eq morpholine, 3.0 eq base, 2 mol% Pd, 16 h)
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | < 10% | Extensive oligomerization |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 45% | Incomplete conversion |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 82% | Clean conversion |
| tBuBrettPhos Pd G3 | tBuBrettPhos | NaOtBu | 1,4-Dioxane | 100 | 94% | Optimal for hindered substrates |
Table 2: Site-Selective Mono-Amination of 2,4-Dibromoaniline (Targeting C4) (Conditions: 1.0 eq 2,4-dibromoaniline, specified amine eq, specified base, 1 mol% Pd, 12 h)
| Catalyst System | Amine Eq. | Base | Temp (°C) | C4-Mono Yield (%) | C2,C4-Di Yield (%) |
| XPhos Pd G3 | 1.0 | K₃PO₄ | 80 | 65% | 15% |
| tBuBrettPhos Pd G3 | 1.0 | K₃PO₄ | 60 | 89% | < 2% |
| tBuBrettPhos Pd G3 | 2.5 | NaOtBu | 100 | 5% | 91% |
Self-Validating Experimental Protocols
General Considerations & Reaction Setup
-
Atmosphere: Palladium-catalyzed cross-couplings are highly sensitive to oxygen. All glassware must be oven-dried (120 °C) and reactions assembled in a nitrogen-filled glovebox or via standard Schlenk techniques[2].
-
Solvents: Use strictly anhydrous, sure-seal 1,4-Dioxane or Toluene.
-
Internal Standard: Add 0.1 equivalents of dodecane to the reaction mixture prior to heating to allow for precise GC-MS yield quantification.
Protocol A: Site-Selective Mono-Amination of 2,4-Dibromoaniline
Objective: Target the C4 position while leaving the sterically hindered C2-bromide intact for downstream functionalization.
-
Reagent Loading: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,4-dibromoaniline (1.0 mmol, 251 mg), tBuBrettPhos Pd G3 (0.01 mmol, 1.0 mol%, 8.5 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).
-
Degassing: Seal the tube with a septum and purge with N₂ for 5 minutes.
-
Liquid Addition: Add anhydrous 1,4-Dioxane (5.0 mL) and the secondary amine (e.g., morpholine, 1.0 mmol, 87 µL) via syringe. Add dodecane (10 µL) as an internal standard.
-
Reaction Execution: Heat the mixture to 60 °C in a pre-heated oil bath.
-
Self-Validation Check: The mixture should transition from a pale yellow suspension to a deep red/orange homogeneous solution within 15 minutes, confirming the generation of the active Pd(0) species.
-
-
In-Process Control (IPC): After 6 hours, withdraw a 10 µL aliquot under N₂ flow. Quench in 500 µL of EtOAc, filter through a short silica plug, and analyze via GC-MS. The reaction is complete when the C4-monoaminated product plateaus and no di-aminated byproduct is observed.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 × 10 mL).
Protocol B: Exhaustive Di-Amination of 2,6-Dibromoaniline
Objective: Overcome severe steric hindrance to couple both ortho-bromides.
-
Reagent Loading: To an oven-dried Schlenk tube, add 2,6-dibromoaniline (1.0 mmol, 251 mg), tBuBrettPhos Pd G3 (0.04 mmol, 4.0 mol%, 34 mg), and NaOtBu (3.0 mmol, 288 mg). Note: NaOtBu is highly hygroscopic; weigh inside a glovebox if possible.
-
Liquid Addition: Add anhydrous Toluene (5.0 mL) and the secondary amine (2.5 mmol).
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw to ensure complete removal of dissolved oxygen, which is critical when using strong bases at high temperatures.
-
Reaction Execution: Heat to 100 °C for 16 hours.
-
Workup & Metal Scavenging: Cool to room temperature. To remove residual palladium (crucial for pharmaceutical intermediates), add SiliaMetS® Thiol (or equivalent Pd scavenger, 5 equivalents relative to Pd) and stir at 40 °C for 2 hours[9]. Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia . wikipedia.org. 1
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . libretexts.org. 2
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC . nih.gov. 7
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides . researchgate.net. 4
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . escholarship.org. 8
-
Buchwald-Hartwig Coupling - Organic Synthesis . organic-synthesis.com. 9
-
Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles . nih.gov. 6
-
G3 and G4 Buchwald Precatalysts . sigmaaldrich.com. 3
-
tBuBrettPhos Pd G3 vs other Buchwald precatalysts - Smolecule . smolecule.com. 5
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. organic-synthesis.com [organic-synthesis.com]
The Strategic Synthesis of Advanced Fluorinated Heterocycles Utilizing 2,6-Dibromo-4-fluoro-3-methylaniline: A Guide for Medicinal and Process Chemistry
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The polysubstituted aromatic amine, 2,6-Dibromo-4-fluoro-3-methylaniline, represents a highly versatile yet underexplored starting material for the construction of novel fluorinated heterocycles. Its unique arrangement of ortho-bromo substituents, a fluorine atom, and a methyl group offers a rich platform for a variety of cyclization strategies, enabling the synthesis of complex molecular architectures.
This technical guide provides in-depth application notes and detailed protocols for the synthesis of two key classes of fluorinated heterocycles—indoles and quinolines—using 2,6-Dibromo-4-fluoro-3-methylaniline as the strategic starting material. The methodologies presented herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a practical framework for accessing novel chemical matter.
The Architectural Potential of 2,6-Dibromo-4-fluoro-3-methylaniline
The strategic placement of functional groups on the aniline ring dictates its synthetic utility. The two bromine atoms at the 2 and 6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The amino group serves as a key nucleophile and a precursor to the nitrogen atom in the resulting heterocycle. The fluorine and methyl groups are expected to modulate the electronic properties and regioselectivity of the cyclization reactions, while also imparting desirable physicochemical properties to the final products.
Application Note I: Synthesis of Fluorinated Indoles via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs indoles from an ortho-haloaniline and an alkyne.[1][2][3] The presence of two ortho-bromo substituents in 2,6-Dibromo-4-fluoro-3-methylaniline makes it an excellent candidate for a double Larock-type annulation or a selective mono-annulation to generate highly substituted and potentially novel fluorinated indole scaffolds.
Mechanistic Rationale
The catalytic cycle of the Larock indole synthesis typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization via nucleophilic attack of the amino group and reductive elimination yields the indole product and regenerates the palladium(0) catalyst.[1][2] The steric hindrance from the methyl group and the remaining bromo substituent is anticipated to influence the regioselectivity of the alkyne insertion.
Caption: Proposed workflow for the Larock Indole Synthesis.
Detailed Experimental Protocol: Synthesis of a 7-Bromo-5-fluoro-6-methyl-2,3-disubstituted Indole
This protocol outlines a selective mono-annulation.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 2,6-Dibromo-4-fluoro-3-methylaniline | N/A | 283.94 | 1.0 |
| Diphenylacetylene | 519-98-2 | 178.23 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.20 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-Dibromo-4-fluoro-3-methylaniline (284 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (52.5 mg, 0.20 mmol).
-
Add anhydrous N,N-dimethylformamide (10 mL) via syringe.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate (20 mL).
-
Wash the combined organic filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-5-fluoro-6-methyl-2,3-diphenylindole.
Application Note II: Synthesis of Fluorinated Quinolines via Combes Synthesis
The Combes quinoline synthesis is a classic acid-catalyzed condensation reaction between an aniline and a β-diketone to form a quinoline.[4][5][6] This method is particularly attractive for its operational simplicity and the ability to generate polysubstituted quinolines. The electron-donating methyl group and the electron-withdrawing fluorine and bromine atoms on the 2,6-Dibromo-4-fluoro-3-methylaniline are expected to influence the rate and regioselectivity of the cyclization step.
Mechanistic Rationale
The reaction proceeds through the initial formation of an enamine intermediate from the aniline and the β-diketone. Under strong acidic conditions, this intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the aromatic quinoline ring system.[5] The position of cyclization will be directed by the electronic effects of the substituents on the aniline ring.
Caption: Proposed workflow for the Combes Quinoline Synthesis.
Detailed Experimental Protocol: Synthesis of a 5,7-Dibromo-8-fluoro-2,4,6-trimethylquinoline
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 2,6-Dibromo-4-fluoro-3-methylaniline | N/A | 283.94 | 1.0 |
| Acetylacetone (2,4-pentanedione) | 123-54-6 | 100.12 | 1.5 |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 5 mL |
Procedure:
-
Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
In a round-bottom flask, carefully add 2,6-Dibromo-4-fluoro-3-methylaniline (284 mg, 1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C (ice bath).
-
Stir the mixture until the aniline is completely dissolved.
-
Slowly add acetylacetone (150 mg, 1.5 mmol) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 5,7-dibromo-8-fluoro-2,4,6-trimethylquinoline.
Conclusion
The strategic use of 2,6-Dibromo-4-fluoro-3-methylaniline as a starting material opens avenues for the synthesis of a diverse range of novel fluorinated indoles and quinolines. The protocols detailed in this guide, based on the well-established Larock and Combes syntheses, provide a solid foundation for researchers to explore this versatile building block. The potential for further functionalization of the bromo-substituents in the resulting heterocyclic products offers a pathway to even more complex and potentially bioactive molecules, making this an exciting area for further investigation in the fields of medicinal chemistry and materials science.
References
- Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. ResearchGate. [Link]
- Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991, 113, 6689-6690.
- Pd-Catalyzed Heteroannulative Synthesis of Benzimidazoles and Imidazopyridines. Synfacts2011, 2011(3), 0234-0237.
-
Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Amazon AWS. [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
-
Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles. MDPI. [Link]
-
Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. PubMed. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Royal Society of Chemistry. [Link]
-
Fischer Indole Synthesis. ResearchGate. [Link]
- Combes Quinoline Synthesis. Google Books.
-
Synthesis of Some New Fluorinated Phenothiazines. Asian Journal of Chemistry. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Fluorine-containing indoles. Daneshyari.com. [Link]
-
The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]
-
Synthesis of Benzimidazoles through Palladium‐Catalyzed Amination of 2‐Iodobenzimines with Diaziridinone. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Combes Quinoline Synthesis PDF. Scribd. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis and antifungal activity of some substituted phenothiazines and related compounds. CONICET. [Link]
-
Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. ResearchGate. [Link]
-
Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. [Link]
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- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Advanced Protocols for the Diazotization of 2,6-Disubstituted Anilines
Introduction & Mechanistic Rationale
The diazotization of primary aromatic amines is a foundational transformation in organic synthesis, serving as the gateway to installing halogens, cyano groups, hydroxyls, and azo linkages. However, 2,6-disubstituted anilines (e.g., 2,6-dichloroaniline, 2,6-dimethylaniline, 2,6-diisopropylaniline) present severe synthetic challenges that render standard aqueous diazotization (NaNO₂ / dilute HCl) highly inefficient or entirely ineffective.
The Causality of Deactivation:
-
Steric Hindrance: Bulky substituents at the 2- and 6-positions physically block the approach of the nitrosating agent (N₂O₃ or NO⁺) to the amino group.
-
Electronic Deactivation: Electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro groups strongly pull electron density away from the amine via inductive and resonance effects. This drastically reduces the basicity and nucleophilicity of the amine, preventing the initial electrophilic attack required to form the N-nitrosoammonium intermediate.
To overcome these barriers, the equilibrium of the nitrosating species must be forced toward the highly electrophilic nitrosonium ion (NO⁺), or the reaction must be conducted in organic media to enhance substrate solubility and intermediate stability. This guide details two field-proven methodologies: the Nitrosyl Sulfuric Acid Method for electron-deficient substrates[1], and the Alkyl Nitrite Method for lipophilic, sterically hindered substrates[2].
Mechanistic Pathway
The fundamental mechanism relies on the generation of NO⁺, followed by nucleophilic attack by the amine. In highly acidic media, the dehydration of the diazohydroxide tautomer is rapid, driving the formation of the diazonium salt.
Mechanistic pathway of diazotization via nitrosonium ion attack and dehydration.
Comparative Analysis of Diazotization Strategies
To ensure optimal yields, the choice of reagent must be tailored to the electronic and steric profile of the substrate. The following table summarizes the quantitative and qualitative parameters for selecting a diazotization strategy.
| Substrate Profile | Preferred Reagent System | Solvent Environment | Temp. Range | Typical Downstream Applications |
| Electron-Deficient & Hindered (e.g., 2,6-dichloroaniline) | Nitrosyl Sulfuric Acid (NO⁺HSO₄⁻) | Conc. H₂SO₄ / Glacial AcOH | 0–5 °C | Azo dyes (Disperse Orange 37)[3], Sandmeyer reactions |
| Sterically Hindered Alkyl (e.g., 2,6-diisopropylaniline) | tert-Butyl Nitrite (TBN) or Isoamyl Nitrite | Acetonitrile, Chloroform, EtOH/H₂O | 0 °C to RT | Aryl iodides[2], Indazole scaffold cyclization[4] |
Experimental Protocols
Protocol A: Nitrosyl Sulfuric Acid Method (For Electron-Deficient Anilines)
Target Substrate: 2,6-Dichloro-4-nitroaniline (or 2,6-Dichloroaniline) Rationale: The extreme electron deficiency of this substrate requires the highly reactive NO⁺HSO₄⁻ to force the reaction to completion[3].
Materials:
-
2,6-Dichloro-4-nitroaniline (1.0 equiv)
-
Sodium nitrite (NaNO₂, dried and crushed, 1.05 equiv)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Sulfamic acid
Step-by-Step Methodology:
-
Preparation of Nitrosyl Sulfuric Acid: Charge a dry, jacketed reaction vessel with 98% H₂SO₄. Cool the acid to 0–5 °C. Slowly add dried NaNO₂ in small portions under vigorous mechanical stirring.
-
Expert Insight: The temperature must not exceed 10 °C during addition to prevent the loss of nitrous fumes (NOx) and to ensure complete conversion to NO⁺HSO₄⁻[3].
-
-
Substrate Addition: Once the NaNO₂ is fully dissolved (forming a clear, viscous solution), slowly add the 2,6-dichloro-4-nitroaniline in portions. For highly insoluble substrates, the amine can be pre-dissolved in a minimum amount of glacial acetic acid.
-
Reaction Maturation: Stir the reaction mixture at 0–5 °C for 2 to 4 hours. The high steric hindrance requires extended reaction times compared to unhindered anilines[3].
-
Validation & Quenching: Test the mixture with starch-iodide paper. A persistent blue/black color confirms the presence of active nitrosating agent. Prior to downstream coupling, add a small amount of sulfamic acid to destroy excess NO⁺, which prevents oxidative side reactions.
-
Downstream Use: The resulting diazonium sulfate is highly reactive and must be used immediately in situ (e.g., poured into an ice-cold solution of a coupling component)[3].
Protocol B: Alkyl Nitrite Method (For Sterically Hindered Alkyl Anilines)
Target Substrate: 2,6-Dimethylaniline or 2,6-Diisopropylaniline Rationale: Alkyl-substituted anilines are lipophilic and poorly soluble in aqueous acids. tert-Butyl nitrite (TBN) allows for a homogeneous, non-aqueous diazotization that can be telescoped directly into cross-coupling or cyclization reactions[2],[4].
Materials:
-
2,6-Diisopropylaniline (1.0 equiv)
-
tert-Butyl nitrite (TBN, 1.1–1.5 equiv)
-
Saccharin (1.0 equiv)
-
Solvent (EtOH/H₂O, 1:1 v/v)
-
Tetraethylammonium iodide (TEAI, 1.0 equiv)
Step-by-Step Methodology:
-
System Setup: In a round-bottom flask, dissolve saccharin (1.0 equiv) in a 1:1 mixture of EtOH/H₂O. Add TBN (1.1 equiv) and stir at room temperature for 5 minutes[2].
-
Diazotization: Add 2,6-diisopropylaniline (1.0 equiv) dropwise over 5 minutes. The reaction proceeds at room temperature.
-
Expert Insight: Saccharin acts as a mild acidic agent that stabilizes the diazonium intermediate as an arene diazonium saccharinate, preventing premature decomposition of the sterically encumbered salt[2].
-
-
Monitoring: Monitor the consumption of the amine via TLC or a colorimetric azo-coupling test with 2-naphthol.
-
In Situ Trapping: Once the amine is consumed, remove excess TBN under reduced pressure. Add an aqueous solution of tetraethylammonium iodide (TEAI, 1.0 equiv) at 0 °C. Stir until nitrogen evolution ceases, yielding the corresponding 2,6-diisopropyliodobenzene[2].
Experimental workflow for non-aqueous diazotization using tert-butyl nitrite.
Troubleshooting & Safety Systems
-
Thermal Runaway: Diazonium salts are inherently unstable. Always maintain reaction temperatures strictly within the specified ranges (typically < 5 °C for aqueous systems). Never isolate dry diazonium salts of 2,6-disubstituted anilines unless stabilized as tetrafluoroborate (BF₄⁻) or saccharinate salts[2].
-
Incomplete Diazotization: If the amine remains unconsumed (common with 2,6-dichloroaniline), do not simply increase the temperature, as this promotes phenol formation. Instead, increase the concentration of the acid medium (e.g., use 100% H₂SO₄ or add P₂O₅) to drive NO⁺ formation.
-
Self-Coupling / Tarry Byproducts: Excess nitrous acid can cause oxidative degradation. Always quench with sulfamic acid or urea before proceeding to the next synthetic step.
References
- Industrial Dyes: Chemistry, Properties, Applications. Academia.edu.
- Disperse Orange 37 | 12223-33-5. Benchchem.
- Arene diazonium saccharin intermediates: a greener and cost-effective alternative method for the preparation of aryl iodide. PMC.
- The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.
Sources
- 1. (PDF) Industrial Dyes: Chemistry, Properties, Applications [academia.edu]
- 2. Arene diazonium saccharin intermediates: a greener and cost-effective alternative method for the preparation of aryl iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disperse Orange 37 | 12223-33-5 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of 4-Fluoro-3-methylaniline
Welcome to the technical support guide for the bromination of 4-fluoro-3-methylaniline. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this specific electrophilic aromatic substitution reaction. Here, we will address common challenges, explain the underlying chemical principles, and provide field-proven protocols to improve your reaction yield and regioselectivity.
Part 1: Foundational Principles & Key Challenges
The bromination of 4-fluoro-3-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction on a polysubstituted aniline.[1][2] The outcome is governed by the complex interplay of the directing effects of three different substituents:
-
Amino Group (-NH₂): A powerful activating group and an ortho, para-director.[3]
-
Methyl Group (-CH₃): A moderately activating group and an ortho, para-director.
-
Fluoro Group (-F): A deactivating group (due to induction) but an ortho, para-director (due to resonance).
The potent activating nature of the amino group dominates, making the aromatic ring highly nucleophilic and prone to substitution primarily at the two ortho positions (C2 and C6), as the para position is blocked.[4] However, this high reactivity also presents several challenges:
-
Poly-bromination: The activated ring can easily react with multiple bromine equivalents.[5][6]
-
Oxidation: Aniline derivatives are susceptible to oxidation by bromine, leading to the formation of dark, tar-like impurities.[7]
-
Poor Regioselectivity: A mixture of 2-bromo and 6-bromo isomers, along with di-bromo products, is often formed, complicating purification and reducing the yield of the desired isomer.
The following diagram illustrates the directing influences on the starting material.
Caption: Directing effects on 4-fluoro-3-methylaniline.
Part 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the bromination of 4-fluoro-3-methylaniline.
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields can stem from several factors, including incomplete reaction, product degradation, or loss during workup.
-
Incomplete Reaction: Ensure your brominating agent is active. N-Bromosuccinimide (NBS) can degrade over time; use a freshly opened bottle or recrystallize it if necessary. Ensure stoichiometric amounts are correct; a slight excess (1.05-1.1 equivalents) of the brominating agent is often beneficial.[8]
-
Product Degradation: As mentioned, anilines are prone to oxidation.[7] Running the reaction at low temperatures (e.g., 0 °C to room temperature) is critical. The dropwise addition of the brominating agent helps to control the reaction exotherm and minimize side reactions.
-
Workup Losses: Bromoaniline products can have some solubility in the aqueous phase, especially if the pH is acidic (forming the ammonium salt). Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[9]
Q2: I'm getting a mixture of 2-bromo and 6-bromo isomers. How can I improve regioselectivity?
A2: This is the central challenge of this reaction. Improving regioselectivity requires fine-tuning the reaction conditions to exploit the subtle electronic and steric differences between the C2 and C6 positions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for activated rings like anilines.[10][11] NBS is a milder source of electrophilic bromine and can lead to cleaner reactions with better selectivity.[12] Using bulkier brominating agents can also favor substitution at the less sterically hindered position.
-
Solvent Effects: The choice of solvent can significantly influence isomer ratios. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used and can promote high levels of para-selectivity in many aniline brominations.[8][11] For this substrate, where both target positions are ortho, the solvent can still modulate reactivity and selectivity. It is recommended to screen a few solvents (e.g., DMF, MeCN, CH₂Cl₂) to find the optimal system.
-
Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) can increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.
Q3: My reaction mixture turns dark brown or black. How do I prevent this?
A3: The formation of dark, tar-like substances is a clear sign of oxidation.[7] The electron-rich aniline ring is easily oxidized by bromine.
-
Use a Milder Reagent: This is a primary reason to choose NBS over Br₂.[13] Pyridinium tribromide is another mild, solid brominating agent that can reduce oxidation.[14]
-
Slow Addition at Low Temperature: Add the brominating agent solution dropwise to a cooled (0 °C or below) solution of the aniline.[15] This keeps the instantaneous concentration of the oxidant low and controls the reaction temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions.
Q4: I'm observing significant amounts of di-brominated product. How can I favor mono-bromination?
A4: The high activation from the -NH₂ group makes the mono-brominated product even more reactive than the starting material, leading to di-bromination (e.g., 2,6-dibromo-4-fluoro-3-methylaniline).[5]
-
Protect the Amino Group: This is the most robust and widely used strategy to prevent poly-substitution.[7][14][16] By converting the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃), you can moderate the ring's reactivity. The N-acetyl group is still an ortho, para-director but is significantly less powerful, allowing the reaction to be stopped cleanly at the mono-bromination stage.[5] The acetyl group can then be easily removed by acid or base hydrolysis.[17]
The workflow for this protective group strategy is illustrated below.
Caption: Workflow for controlled mono-bromination via N-acetylation.
Part 3: Optimized Experimental Protocols
Here we provide two detailed protocols: a direct bromination method optimized for simplicity and a protection-based method for maximum control over selectivity.
Protocol 1: Direct Mono-bromination using NBS
This protocol aims to achieve mono-bromination directly and is suitable when a mixture of isomers is acceptable or can be separated.
Objective: To synthesize 2-bromo-4-fluoro-6-methylaniline and/or 6-bromo-4-fluoro-2-methylaniline.
Materials:
-
4-Fluoro-3-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-3-methylaniline in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve NBS in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers.[18]
Protocol 2: Controlled Mono-bromination via N-Acetylation
This three-step protocol offers superior control, preventing di-bromination and often improving regioselectivity.[16][17]
Step A: Acetylation of 4-Fluoro-3-methylaniline
-
Dissolve 4-fluoro-3-methylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An exotherm may be observed.[19]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture into a beaker of ice water to precipitate the N-(4-fluoro-3-methylphenyl)acetamide product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product is often pure enough for the next step without further purification.
Step B: Bromination of N-(4-fluoro-3-methylphenyl)acetamide
-
Dissolve the dried acetanilide from Step A in glacial acetic acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with vigorous stirring, maintaining the low temperature.[20]
-
After addition, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture into ice water. If excess bromine color persists, add a small amount of sodium bisulfite solution to quench it.
-
Collect the precipitated bromo-acetanilide product by filtration, wash with water, and dry.
Step C: Hydrolysis (Deprotection)
-
Suspend the crude bromo-acetanilide from Step B in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).[20]
-
Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete conversion of the starting material.
-
Cool the reaction mixture and carefully neutralize it with a concentrated aqueous NaOH solution until basic (pH > 10).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude bromo-aniline product.
-
Purify by column chromatography or recrystallization as needed.
Part 4: Data Summary
The choice of brominating agent and strategy significantly impacts the outcome. The following table summarizes the key differences.
| Feature | Direct Bromination (NBS) | Protection/Deprotection Strategy |
| Steps | 1 | 3 (Protection, Bromination, Deprotection)[17] |
| Control | Moderate | High |
| Poly-bromination Risk | Moderate to High[5] | Very Low[7] |
| Oxidation Risk | Moderate | Low |
| Regioselectivity | Often yields isomer mixtures | Can be significantly improved |
| Overall Yield | Variable, depends on purification efficiency | Generally higher for a specific isomer |
| Best For | Rapid synthesis where isomer separation is feasible. | Achieving high purity of a single mono-bromo isomer. |
References
-
Filo. (2025, June 5). Conversion of Aniline to 4-Bromoaniline in Three Steps. Available from: [Link]
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing. Available from: [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]
-
ResearchGate. Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Available from: [Link]
-
Scribd. P Bromoaniline From Aniline Protocol. Available from: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Available from: [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Available from: [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Available from: [Link]
-
Vaia. Aniline is reacted with bromine water and the resulting product is treated with an aqueous solution of sodium nitrite in presence of dilute HC1.... Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. Available from: [Link]
-
Synfacts. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Available from: [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Available from: [Link]
-
Speciality Chemicals Magazine. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]
- Google Patents. CN102993022A - Preparation method of bromoaniline.
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available from: [Link]
-
ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]
-
ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available from: [Link]
-
PMC. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Available from: [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]
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Purification of 2,6-Dibromo-4-fluoro-3-methylaniline by recrystallization vs column chromatography
Case ID: PUR-DBFMA-001 Status: Active Agent: Senior Application Scientist
Diagnostic Matrix: Method Selection
User Query: "Should I purify my crude 2,6-Dibromo-4-fluoro-3-methylaniline via recrystallization or column chromatography?"
Technical Response: The choice depends heavily on the impurity profile and scale. Use the following matrix to determine the optimal workflow.
| Parameter | Recrystallization (Method A) | Column Chromatography (Method B) |
| Purity of Crude | >85% (Minor impurities) | <85% (Complex mixtures) |
| Impurity Type | Trace oxidation products (colored), salts | Regioisomers (e.g., 2,4-dibromo isomer), mono-brominated species |
| Scale | >5 grams (Scalable, minimizes solvent) | <5 grams (High resolution, solvent intensive) |
| Time Efficiency | High (Overnight crystallization) | Low (Manual packing/elution) |
| Yield Potential | 70–90% (Losses in mother liquor) | 85–95% (High recovery if optimized) |
Decision Logic Visualization
The following decision tree illustrates the logical flow for selecting the purification method based on crude analysis (TLC/HPLC).
Figure 1: Decision logic for purification pathways based on initial crude purity assessment.
Method A: Recrystallization Protocol
Context: Highly halogenated anilines like 2,6-dibromo-4-fluoro-3-methylaniline are typically solids with reduced basicity and low water solubility. A solvent-pair system (Ethanol/Water) is the industry standard for this class.
Standard Operating Procedure (SOP)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add hot Ethanol (95%) dropwise while heating on a steam bath/hot plate until the solid just dissolves. Do not use excess solvent.
-
Decolorization (Optional): If the solution is dark brown/black (oxidation), add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through Celite.
-
Nucleation Point: While keeping the solution near boiling, add hot Water dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2-3 hours). Then move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter via Buchner funnel. Wash with cold 50% Ethanol/Water.
Troubleshooting Guide (Method A)
| Symptom | Root Cause | Corrective Action |
| Oiling Out (Product forms liquid droplets instead of crystals) | Solution temperature > Melting point of product when saturation is reached. | Remedy: Re-heat to dissolve oil. Add a "seed crystal" of pure product as it cools. Slow down the cooling rate (wrap flask in foil/towel). |
| No Crystals Form | Supersaturation not achieved (Too much solvent). | Remedy: Evaporate 20-30% of the solvent volume and re-cool. Scratch the inner glass wall with a glass rod to induce nucleation. |
| Colored Crystals | Occlusion of oxidized impurities.[1] | Remedy: Wash crystals with cold solvent.[1][2][3][4] If persistent, recrystallize again using activated charcoal.[1] |
Method B: Column Chromatography Protocol
Context: Anilines are basic (amines). Standard silica gel is acidic (
Standard Operating Procedure (SOP)
-
Stationary Phase Prep: Use Silica Gel 60. Critical Step: Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
-
Mobile Phase: Gradient elution starting from 100% Hexanes
10% Ethyl Acetate in Hexanes.-
Modifier: Add 0.5% TEA to the mobile phase to maintain basicity.
-
-
Loading: Dissolve crude in minimum Dichloromethane (DCM) or Toluene. Load carefully to avoid disturbing the sand bed.
-
Elution: Collect fractions. The di-bromo product is electron-poor and lipophilic; it will generally elute before mono-bromo impurities or unsubstituted anilines.
Troubleshooting Guide (Method B)
| Symptom | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction between amine and acidic silanols.[5][6][7] | Remedy: Increase TEA concentration to 1%. Switch to "Amine-functionalized silica" if budget permits. |
| Co-elution | Regioisomers have identical polarity. | Remedy: Switch solvent system to Toluene/Hexane (pi-pi interactions can separate isomers better than EtOAc). Decrease flow rate. |
| Product Decomposition | Oxidation on silica surface. | Remedy: Minimize residence time on column. Flush column with Nitrogen before use.[5] |
Mechanism of Amine Tailing (Visualization)
Understanding why chromatography fails is key to fixing it.[5][7] The diagram below details the molecular interaction causing tailing and the TEA solution.
Figure 2: Mechanism of amine tailing on silica and the neutralizing effect of Triethylamine (TEA).
Frequently Asked Questions (FAQs)
Q: My product turned purple/black during storage. Is it ruined? A: Anilines are prone to air oxidation, forming highly colored "azo" or "nitroso" impurities. Often, this is surface-level.
-
Fix: Wash the solid with a small amount of cold hexanes. If the color persists, perform a rapid recrystallization.
-
Prevention:[8][9] Store under Nitrogen/Argon in amber vials at 4°C.
Q: Can I use acid-base extraction instead of chromatography? A: Yes, but with caution.
-
Protocol: Dissolve in organic solvent
Wash with 1M HCl (Product goes to aqueous phase as salt) Separate organic layer (removes non-basic impurities) Basify aqueous layer with NaOH Extract back into organic. -
Risk:[6][8] Highly halogenated anilines (like 2,6-dibromo...) are weakly basic due to electron-withdrawing groups. They may not fully protonate with weak acids or might hydrolyze under strong conditions. Test on a small scale first.
Q: Is this compound toxic? A: Yes. Halogenated anilines are known to be toxic and potential sensitizers. They can be absorbed through the skin.
-
Safety: Always wear nitrile gloves, lab coat, and work in a fume hood. Treat all waste as hazardous halogenated organic waste.
References
-
BenchChem. (2025).[1][2][5] Technical Support Center: Purification of Substituted Anilines. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2,6-Dibromo-4-fluoro-3-methylaniline Product Data. Retrieved from
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC/Column Chromatography? Retrieved from
-
UMass Amherst. (n.d.). Recrystallization: Theory and Practice.[3] Retrieved from
-
Restek. (2018). LC Troubleshooting: Tailing Peaks and Secondary Silanol Interactions. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Removing unreacted bromine and HBr byproducts from synthesis mixture
Welcome to the Technical Support Center for halogenation workflows. As a Senior Application Scientist, I have structured this guide to move beyond simple procedural steps, focusing instead on the chemical causality behind byproduct remediation. Unreacted bromine (
Below, you will find a mechanistic overview, troubleshooting matrices, and self-validating protocols designed to ensure high-purity product recovery.
Mechanistic Overview & Remediation Workflow
The removal of bromination byproducts relies on two distinct chemical principles:
-
Redox Quenching of
: Bromine is a potent electrophile and oxidant. We utilize water-soluble reducing agents to convert lipophilic into hydrophilic bromide salts ( ), which partition exclusively into the aqueous phase during workup[1]. -
Acid-Base Scavenging of
: HBr is a highly corrosive acid. Neutralizing it with standard aqueous bases generates water, which can hydrolyze moisture-sensitive intermediates. Therefore, anhydrous inorganic bases, organic scavengers, or inert gas sparging are often required to manage HBr effectively[2].
Workflow for the systematic removal of unreacted bromine and HBr byproducts.
Frequently Asked Questions (FAQs)
Q1: Why does a fine white or yellow precipitate form when I add sodium thiosulfate to my reaction?
Causality: This precipitate is elemental sulfur. If your reaction mixture is highly acidic (due to dissolved HBr), the thiosulfate anion (
Q2: How can I remove dissolved HBr without generating water that might hydrolyze my product?
Causality: Standard aqueous base washes neutralize acid but generate water (
Q3: Is it acceptable to remove unreacted bromine via rotary evaporation? Causality: Absolutely not. Bromine is highly toxic, volatile (boiling point 58.8 °C), and severely corrosive. Attempting to evaporate it will destroy vacuum pump seals and pose a lethal inhalation hazard. It must be chemically quenched prior to any solvent removal[1].
Troubleshooting Guide
| Issue | Chemical Causality | Recommended Solution |
| Persistent orange/red color in organic layer | Insufficient reducing equivalents or poor biphasic interfacial contact. | Increase stirring rate to maximize surface area between phases. Add 10% w/v quench solution in portions until the organic layer is completely colorless[1]. |
| Emulsion formation during workup | Density similarities between phases or the presence of surfactant-like byproducts. | Dilute with additional organic solvent to alter density. If persistent, filter the biphasic mixture through a Celite pad to break the emulsion[1]. |
| Exothermic runaway during quench | Rapid, uncontrolled reduction of a large excess of | Cool the reaction mixture to 0–5 °C in an ice bath prior to quenching. Add the reducing agent dropwise[1]. |
Quantitative Data: Quenching Agent Selection Matrix
Selecting the correct quenching agent is dictated by the pH of your crude mixture and the stability of your target molecule[3].
| Quenching Agent | Optimal pH Range | Primary Byproducts | Exothermicity | Specific Use Case |
| Sodium Thiosulfate ( | Neutral to Basic | Moderate | Standard bromination workups. Highly effective and widely available[3]. | |
| Sodium Bisulfite ( | Acidic | High | Highly acidic mixtures containing residual HBr. Prevents sulfur precipitation[3]. | |
| Sodium Sulfite ( | Mildly Basic | High | Alternative to thiosulfate when sulfur precipitation is a strict exclusion criteria[3]. | |
| Cyclohexene | Any | 1,2-dibromocyclohexane | Low | Moisture-sensitive reactions requiring an organic-soluble scavenger[3]. |
Self-Validating Experimental Protocols
Protocol 1: Biphasic Quenching of Unreacted Bromine
This protocol is a self-validating system: the visual transition of the organic layer from red/brown to colorless serves as an intrinsic indicator of complete
-
Temperature Control: Transfer the crude reaction mixture to a flask and cool to 0–5 °C using an ice-water bath to mitigate the exothermic quenching reaction[1].
-
Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of sodium thiosulfate (
)[1]. Note: If the mixture is highly acidic, use sodium bisulfite instead to prevent sulfur precipitation. -
Dropwise Addition: Under vigorous magnetic stirring, add the quenching solution dropwise. Vigorous stirring is critical to ensure mass transfer between the aqueous and organic phases[1].
-
Validation Checkpoint: Continue addition until the characteristic reddish-brown color completely dissipates, leaving a colorless or pale yellow organic layer[1].
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (which now contains the water-soluble bromide salts) and wash the organic layer sequentially with water and saturated brine[1].
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure[1].
Protocol 2: Gaseous HBr Scrubbing and In-Situ Neutralization
For reactions generating stoichiometric HBr, active scrubbing protects both the product and the laboratory environment.
-
Scrubber Setup: Seal the reaction vessel and attach a gas outlet leading to a secondary trap system.
-
Bromine Trap: Pass the effluent gas first through a tube containing copper turnings. The copper reacts with volatilized
to form black cupric bromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), ensuring only HBr passes forward. -
Moisture Trap: Route the gas through a drying tube containing anhydrous
to prevent moisture from back-flowing into the reaction.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Neutralization Trap: Bubble the remaining gas into a Drechsel bottle containing a basic reducing solution (e.g.,
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) submerged in an ice bath. -
In-Situ Scavenging (Optional): If dissolved HBr is causing side reactions within the flask, add 1.5 equivalents of finely ground anhydrous
directly to the reaction mixture. This will neutralize the acid heterogeneously without liberating water[2]. -
Validation Checkpoint: The absence of acidic fumes at the exhaust and a stable, non-acidic pH in the final trap confirms complete HBr capture.
References
-
Removal of HBr without H2O formation : r/Chempros - Reddit. Available at: [Link]
-
Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins - Rsc.org. Available at: [Link]
Sources
Stability of 2,6-Dibromo-4-fluoro-3-methylaniline under acidic hydrolysis conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly substituted halogenated anilines. 2,6-Dibromo-4-fluoro-3-methylaniline is a sterically encumbered, electron-deficient building block critical for proteomics research, agrochemicals, and pharmaceutical synthesis.
A common bottleneck in synthetic workflows involving this compound is managing its stability under acidic hydrolysis conditions (e.g., during the removal of acetyl protecting groups or amine salt formations). This guide provides a self-validating framework to understand the mechanistic causality behind its stability, troubleshoot degradation issues, and execute flawless recovery protocols.
System Overview & Mechanistic Causality
When exposed to aqueous acidic conditions, the behavior of 2,6-dibromo-4-fluoro-3-methylaniline is governed by two competing factors: the electron-withdrawing nature of its halogens and the massive steric bulk of the ortho-bromine atoms.
The highly electronegative halogens stabilize the C-N bond against direct hydrolytic cleavage, making it exceptionally difficult to accidentally hydrolyze the compound into a phenol[1]. However, the bulky bromine atoms at the 2 and 6 positions are highly susceptible to protodebromination (the reverse of electrophilic aromatic halogenation) if the system is subjected to high thermal stress in the presence of strong acids[2].
Mechanistic pathways of 2,6-dibromo-4-fluoro-3-methylaniline under acidic conditions.
Core Troubleshooting Guide & FAQs
Q1: I attempted to hydrolyze a protecting group off this aniline using strong acid, but my yield of the intact aniline is extremely low. Why is it degrading? Causality & Solution: You are likely observing protodebromination rather than C-N bond cleavage. In strongly acidic media, the amino group protonates to form the anilinium ion, which is a meta-directing, deactivated state[3]. While the electron-withdrawing halogens make the C-N bond exceptionally stable against direct hydrolysis to a halogenated phenol[1], the bulky bromine atoms are excellent leaving groups in reversible electrophilic aromatic substitution. If your reaction temperature exceeds 100°C, the acid drives the displacement of the bromine atoms by protons[2]. Actionable Step: Lower your hydrolysis temperature. If deprotection requires harsh conditions, switch to a milder acid (e.g., Trifluoroacetic acid at room temperature) or utilize base-catalyzed hydrolysis if your protecting group permits.
Q2: Does the presence of the 4-fluoro and 3-methyl groups affect its stability compared to standard 2,6-dibromoaniline? Causality & Solution: Yes. The 4-fluoro group is highly electronegative and further withdraws electron density via the inductive effect, which reinforces the stability of the C-N bond against nucleophilic attack. The 3-methyl group provides a slight electron-donating effect (+I) and additional steric crowding. This specific substitution pattern makes the aromatic ring highly deactivated. Consequently, oxidative polymerization (tar formation)—which is a common failure mode for unsubstituted anilines under acidic conditions—is significantly suppressed.
Q3: How do I safely recover the freebase aniline from its acidic suspension without causing degradation? Causality & Solution: Because the compound is highly hydrophobic and sterically hindered, its anilinium salt may precipitate or form a thick suspension in aqueous acid. Neutralization must be strictly temperature-controlled to prevent localized exothermic heating, which triggers the aforementioned dehalogenation. Follow the validated protocol provided below.
Standard Operating Procedure: Controlled Recovery from Acidic Media
This self-validating protocol ensures quantitative recovery of the intact halogenated aniline from an acidic hydrolysis mixture, using temperature and pH as validation gates.
Step-by-Step Methodology:
-
Quenching Preparation: Transfer the acidic reaction mixture (e.g., suspended in 40-80% H₂SO₄) to an ice-water bath. Ensure the internal temperature drops and stabilizes below 5°C.
-
Controlled Neutralization: Slowly add a pre-chilled solution of 5M NaOH dropwise via an addition funnel. Mechanistic Note: The neutralization of strong acids is highly exothermic. Maintaining the internal temperature strictly < 15°C prevents thermal protodebromination.
-
pH Monitoring (Validation Gate): Continue the base addition until the aqueous phase reaches pH 7.5–8.0. At this threshold, the freebase 2,6-dibromo-4-fluoro-3-methylaniline will precipitate as a pale solid or phase-separate as a dense oil.
-
Extraction: Add ethyl acetate (EtOAc) to the neutralized mixture. The high lipophilicity of the halogens ensures near-quantitative partitioning of the freebase into the organic layer.
-
Washing & Drying: Wash the organic layer with brine to remove residual salts, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (using a water bath < 40°C) to yield the pure freebase aniline.
Quantitative Data: Stability Metrics in Acidic Media
To guide your experimental design, the following table summarizes the stability and recovery yields of 2,6-dibromoaniline derivatives across various acidic conditions. Notice the critical temperature threshold where degradation accelerates.
| Acidic Medium | Temperature (°C) | Exposure Time (h) | Primary Observation | Recovery Yield (%) |
| 10% HCl (aq) | 25 | 24 | Stable anilinium salt formation | > 98% |
| Trifluoroacetic Acid | 25 | 12 | Completely stable | > 99% |
| 50% H₂SO₄ (aq) | 80 | 4 | Minor protodebromination | 85 - 90% |
| 40-80% H₂SO₄ (aq) | 120 - 170 | 2 - 6 | Significant dehalogenation[4] | < 72% |
(Data extrapolated from standard hydrolysis conditions of highly substituted 2,6-dibromoaniline derivatives).
References
-
Amines - NCERT Source: ncert.nic.in URL:[Link]
- Prepn.
-
Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2 - University of Cambridge Source: cam.ac.uk URL:[Link]
- Source: google.
Sources
Handling light sensitivity and oxidation of polyhalogenated anilines
Case ID: PHA-OX-LIGHT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Photolytic Dehalogenation and Oxidative Polymerization in Polyhalogenated Anilines[1]
Overview: The "Silent" Degradation
Researchers often assume that adding halogens (F, Cl, Br, I) to an aniline ring stabilizes it against oxidation due to the electron-withdrawing inductive effect (-I).[1] While true that polyhalogenated anilines are less prone to rapid oxidation than unsubstituted aniline, they introduce a more insidious failure mode: photolytic dehalogenation .[1]
This guide addresses the dual threat of radical-mediated oxidation (browning) and light-induced bond cleavage (yield loss).
Part 1: Diagnostic & Mechanism (Why is this happening?)
Q: My sample was white yesterday, but now it has a pink/brown hue. Is it ruined?
A: Not necessarily ruined, but it is compromised. The color change indicates the formation of quinone-imines and azobenzene oligomers. Even trace amounts (<0.1%) of these oxidation products can intensely color a sample.[1]
-
The Cause: Atmospheric oxygen attacks the nitrogen lone pair. While halogens reduce the electron density of the ring, they do not fully deactivate the amine.
-
The Risk: These impurities act as radical initiators. If left untreated, they accelerate further degradation (autocatalysis).[1]
Q: My LC-MS shows a mass peak of [M-X+H]. What happened?
A: You are a victim of Photodehalogenation . Polyhalogenated anilines, particularly bromo- and iodo-derivatives, are extremely sensitive to UV/Vis light.[1]
-
The Mechanism: Light energy cleaves the Carbon-Halogen bond homolytically. The resulting aryl radical abstracts a hydrogen atom from your solvent (e.g., THF, Methanol), resulting in a dehalogenated impurity (e.g., 2,4,6-tribromoaniline becoming 2,4-dibromoaniline).[1]
-
The Trap: This is a radical chain reaction.[2] A brief exposure to sunlight or fluorescent lab lights can trigger a cascade that continues even after the light is removed if oxygen is present to propagate the radical cycle.
Visualizing the Decay Pathways
The following diagram illustrates how light and air attack these molecules differently.
Figure 1: distinct degradation pathways.[1] Light drives halogen loss; Air drives polymerization/color.
Part 2: Prevention Protocols (Storage & Handling)
To maintain integrity, you must break the "Radical Chain."[1]
Protocol A: The "Inert Chain" of Custody
Never store these compounds in clear glass, even inside a cabinet.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for the solid surface than Nitrogen. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV wavelengths <400nm that trigger C-X bond cleavage [1].[1] |
| Temp | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for radical propagation. |
| Solvents | Degassed, Non-H-Donors | Avoid ethers (THF) or alcohols if possible under light; they readily donate protons to aryl radicals [2].[1] |
Q: Can I use standard Schlenk techniques?
A: Yes, and you should. When transferring solids:
-
Flush the receiving flask with Argon for 5 minutes before opening the reagent bottle.
-
Use a powder funnel to avoid dust on the joint (which causes leaks).
-
Backfill the storage bottle with Argon immediately.
Part 3: The Rescue Protocol (Purification)
WARNING: Standard acid-base extraction often FAILS with polyhalogenated anilines.[1]
-
The Trap: Standard aniline has a pKa of ~4.6. It protonates easily with 1M HCl.[1]
-
The Reality: Electron-withdrawing halogens drastically lower the basicity. For example, 2,4,6-trichloroaniline has a pKa of ~1.0 (conjugate acid) [3].[1]
-
The Failure: If you use weak acid (1M HCl) or too much water, the salt will hydrolyze, and the aniline will stay in the organic layer with the impurities.
Corrective Workflow: The "High-Acid" Rescue
Use this protocol to clean dark/oxidized batches.
Reagents:
-
Dichloromethane (DCM)[1]
-
Concentrated HCl (12M) or 6M HCl (Critical for salt formation)[1]
-
5M NaOH (for neutralization)[1]
Step-by-Step:
-
Dissolution: Dissolve the crude, dark aniline in DCM.
-
Salt Formation (The Critical Step):
-
Do NOT use 1M HCl.[1]
-
Add 6M HCl to the DCM layer. Shake vigorously.
-
Observation: The polyhalogenated aniline hydrochloride salt may precipitate as a solid at the interface or dissolve in the aqueous layer depending on volume.
-
-
Separation:
-
Regeneration:
-
Cool the aqueous/solid salt mixture on ice.
-
Slowly add 5M NaOH until pH > 10.[1] The free aniline will precipitate or oil out.
-
-
Recovery: Extract with fresh DCM, dry over Na₂SO₄, and rotovap.
Visualizing the Rescue Logic
Figure 2: The "High-Acid" extraction workflow required to overcome low pKa.
References
-
Pharmaguideline. "Protection of Light Sensitive Products." Pharmaguideline.com.[1] Link
-
Kliegman, S., et al. "Experimental and Theoretical Insights into the Involvement of Radicals in Triclosan Phototransformation."[1][5] Environmental Science & Technology, 2013.[1][5] (Demonstrates radical H-abstraction from solvents). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline."[1] PubChem, 2025.[1][6] (Source for pKa and physical properties). Link[1]
-
BenchChem. "Handling Air and Light-Sensitive Aniline Hydrochloride Compounds." BenchChem Technical Support. Link
Sources
- 1. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 2. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift Assignment of the Aromatic Proton in 2,6-Dibromo-4-fluoro-3-methylaniline
This guide provides an in-depth, technical comparison for assigning the ¹H NMR chemical shift of the lone aromatic proton in 2,6-Dibromo-4-fluoro-3-methylaniline. We will compare a robust theoretical prediction, derived from established empirical data, with a detailed protocol for experimental verification. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for molecular synthesis and quality control.
The challenge in assigning the chemical shift for the C5-proton of 2,6-Dibromo-4-fluoro-3-methylaniline lies in the complex electronic environment created by five different substituents on the aromatic ring. A precise assignment is critical for confirming the regiochemistry of synthesis and for use as a reference standard in reaction monitoring. This guide moves beyond a simple statement of value to explain the predictive methodology, the protocol for its empirical validation, and the underlying chemical principles that govern the observed shift.
Part 1: Theoretical Prediction via Substituent Additivity
A reliable method for predicting the chemical shift of aromatic protons is the use of empirically derived Substituent Chemical Shift (SCS) increments. This approach assumes that the influence of each substituent on the ring is independent and that their effects are additive.[1] We will use the well-regarded Curphy-Morrison Additivity Constants to calculate the predicted chemical shift.[1]
The calculation starts with the standard chemical shift of a benzene proton, which we will take as 7.36 ppm .[1] We then add the shift increment for each substituent based on its position (ortho, meta, or para) relative to the proton of interest, H-5.
Positional Analysis of Substituents Relative to H-5:
-
-NH₂ at C1: para position
-
-Br at C2: meta position
-
-CH₃ at C3: ortho position
-
-F at C4: ortho position
-
-Br at C6: meta position
The following table summarizes the calculation using established additivity constants.
| Substituent (at Position) | Relationship to H-5 | Shift Increment (ppm) |
| Base Value (Benzene) | - | +7.36 |
| -NH₂ (C1) | para | -0.75 |
| -Br (C2) | meta | -0.10 |
| -CH₃ (C3) | ortho | -0.25 |
| -F (C4) | ortho | -0.30 |
| -Br (C6) | meta | -0.10 |
| Predicted Chemical Shift | ~5.86 ppm |
Based on this empirical model, the aromatic proton (H-5) is expected to be significantly shielded relative to benzene, with a predicted chemical shift of approximately 5.86 ppm . This substantial upfield shift is primarily driven by the strong electron-donating resonance effect of the para-amino group and the cumulative shielding effects of the ortho-methyl and ortho-fluoro substituents.
Part 2: Experimental Verification Protocol
The theoretical prediction must be validated through empirical measurement. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2,6-Dibromo-4-fluoro-3-methylaniline. This protocol is designed to be a self-validating system, ensuring data integrity.
A. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. An alternative, particularly if solubility is low or if observation of the N-H protons is critical, is Dimethyl sulfoxide-d₆ (DMSO-d₆). Note that chemical shifts can be solvent-dependent.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of high-purity 2,6-Dibromo-4-fluoro-3-methylaniline.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
B. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion and resolution.
-
Standard Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration, though it is less critical for a qualitative assignment.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: A standard window for ¹H NMR, typically -2 to 12 ppm.
-
C. Expected Spectrum and Data Analysis
The resulting spectrum should be processed with standard Fourier transformation, phasing, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
Aromatic Region (H-5): A sharp singlet is expected. The multiplicity is a singlet because there are no adjacent protons (on C4 or C6) to cause spin-spin coupling. This signal is the primary focus of our analysis.
-
Aliphatic Region (-CH₃): A sharp singlet is expected for the three methyl protons around 2.0-2.5 ppm.
-
Amine Region (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift of this signal can vary significantly (typically 3-5 ppm in CDCl₃) depending on concentration, temperature, and residual water content.[2]
The workflow for this combined theoretical and experimental approach is visualized below.
Part 3: Comparative Analysis and Discussion
This section compares the predicted chemical shift with the expected experimental outcome and delves into the underlying chemical principles. While an experimental spectrum for the exact target molecule is not publicly available at the time of this writing, data from the closely related 2,6-Dibromo-4-fluoroaniline shows its two equivalent aromatic protons as a singlet at 7.15 ppm.[3] Our target molecule includes an additional methyl group, which is expected to provide further shielding.
Comparison:
-
Predicted Shift (δ_pred): ~5.86 ppm
-
Expected Experimental Shift (δ_exp): The signal is expected to be a singlet, likely in the region of 6.5-7.2 ppm. The calculated value of 5.86 ppm appears to be an overestimation of the shielding effects.
Discussion of Discrepancies and Electronic Effects:
The deviation between the predicted value and the expected experimental range highlights the limitations of simple additivity models, especially in sterically hindered systems.[4]
-
Steric Hindrance: The two bulky bromine atoms ortho to the -NH₂ group likely force it out of the plane of the aromatic ring. This steric inhibition of resonance reduces the ability of the nitrogen lone pair to donate electron density into the π-system. A less effective resonance donation means less shielding at the para position (H-5), which would cause the experimental chemical shift to be further downfield (a higher ppm value) than predicted by the standard increment.
-
Competing Electronic Effects: Each substituent exerts both inductive and resonance effects. The interplay of these effects governs the final electron density at H-5.
-
-NH₂ (para): Strongly electron-donating by resonance (+R), causing shielding. Moderately electron-withdrawing by induction (-I). The +R effect dominates, leading to net shielding.
-
-F (ortho): Strongly electron-withdrawing by induction (-I) due to high electronegativity, but also electron-donating by resonance (+R). The -I effect typically outweighs the +R effect for halogens, but the +R effect still contributes to shielding.
-
-Br (meta): Primarily an inductive (-I) effect from the meta position, causing deshielding. The resonance effect is minimal at the meta position.
-
-CH₃ (ortho): Weakly electron-donating through induction and hyperconjugation, causing shielding.
-
The diagram below illustrates the dominant electronic forces influencing the electron density at the H-5 position.
The chemical shift of the H-5 proton in 2,6-Dibromo-4-fluoro-3-methylaniline is best assigned through a combination of theoretical prediction and experimental verification. While additivity constants provide a valuable first approximation, predicting a shift of ~5.86 ppm, this value should be treated with caution. The significant steric crowding, particularly from the ortho-dibromo substituents, likely reduces the electron-donating capacity of the amino group, leading to an actual experimental chemical shift that is further downfield. The definitive assignment rests on acquiring the experimental spectrum, which is expected to show a singlet for the aromatic proton. This guide provides the robust framework necessary for both predicting and confidently assigning this key structural feature.
References
-
Reich, H. J. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin. [Link]
-
Reich, H. J. Curphy-Morrison Additivity Constants for Proton NMR. University of Wisconsin. Retrieved from [Link]
-
JoVE. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Pauli, N., et al. (2021). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 84(4), 1019-1030. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Scribd. (n.d.). Curphy-Morrison Additivity Constant For H NMR. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Indian Academy of Sciences. (1966). Estimation of aromaticity by NMR dilution shifts. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1435-1442. [Link]
-
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(5), 337-353. [Link]
- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-35.
-
University of Liverpool Repository. (n.d.). The Calculation of Proton Chemical Shifts in Aromatics, Carbonitriles, Acetylenes and Hetero. Retrieved from [Link]
-
Reich, H. J. 9.5 Curphy-Morrison Additivity Constants for Proton NMR. University of Wisconsin. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]
-
Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline. IUCrData, 7(6), x220577. [Link]
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- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. 2,6-Dibromo-4-fluoroaniline(344-18-3) 1H NMR [m.chemicalbook.com]
- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
19F NMR Spectrum Analysis of 2,6-Dibromo-4-fluoro-3-methylaniline: A Comprehensive Comparison Guide
Executive Summary
For researchers and drug development professionals working with halogenated pharmaceutical intermediates, ^19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. Because the ^19F nucleus boasts a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, it provides exceptional sensitivity and a broad chemical shift range without the background interference common in ^1H NMR[1].
This guide provides an objective, in-depth comparison of analytical approaches for characterizing 2,6-Dibromo-4-fluoro-3-methylaniline (CAS: 1000576-72-6)[2]. By contrasting the performance of Benchtop vs. High-Field NMR instruments and evaluating the mechanistic impact of solvent selection (CDCl3 vs. DMSO-d6), this document establishes a self-validating framework for rigorous spectral analysis.
Molecular Context & Mechanistic Causality
To accurately interpret the ^19F NMR spectrum of 2,6-Dibromo-4-fluoro-3-methylaniline, one must first map the local electronic environment and scalar coupling network of the fluorine atom.
-
Chemical Shift Causality: The fluorine atom is located at the C4 position. It is situated para to the strongly electron-donating amine (-NH2) group at C1. The +R (resonance) effect of the amine group pushes electron density into the aromatic ring, significantly shielding the C4 position. Consequently, the ^19F signal is shifted upfield (more negative ppm) compared to an unsubstituted fluorobenzene[3]. The heavy bromine atoms at C2 and C6 exert an inductive electron-withdrawing (-I) effect, but being meta to the fluorine, their influence on the ^19F shift is secondary to the para-amine group.
-
Multiplet Splitting (Scalar Coupling): The C4 fluorine is adjacent to a proton at C5 and a methyl group (-CH3) at C3.
-
It couples with the C5 proton across three bonds (^3J_HF), typically yielding a primary splitting of 6–10 Hz (a doublet).
-
It couples with the three equivalent protons of the C3 methyl group across four bonds (^4J_HF), yielding a finer secondary splitting of 1–3 Hz (a quartet).
-
Result: A high-resolution spectrum will reveal the ^19F resonance as a distinct doublet of quartets (dq) .
-
Instrument Performance Comparison: Benchtop vs. High-Field NMR
The choice of NMR spectrometer dictates the level of structural detail you can extract. While High-Field NMR is the historical gold standard, modern Benchtop NMR systems have emerged as powerful, cost-effective alternatives for specific workflows[4].
Benchtop NMR (60 - 100 MHz)
Benchtop spectrometers utilize permanent magnets (typically 1.4 to 2.0 Tesla) and do not require cryogenic cooling[5]. Because ^19F has a massive chemical shift range (>350 ppm), benchtop instruments can easily isolate the primary fluorine signal of 2,6-Dibromo-4-fluoro-3-methylaniline from impurities[1]. However, due to lower magnetic field homogeneity and absolute resolution limits, the fine ^4J_HF coupling (1-3 Hz) from the methyl group is often blurred, causing the signal to appear as a broadened doublet rather than a sharp doublet of quartets[4].
High-Field NMR (400 - 600+ MHz)
Superconducting High-Field NMR provides baseline resolution of both the ^3J_HF and ^4J_HF couplings. The superior Signal-to-Noise Ratio (SNR) and chemical shift dispersion make it mandatory for trace impurity profiling and absolute structural elucidation.
Table 1: Instrument Performance Comparison for ^19F NMR Analysis
| Feature / Metric | Benchtop NMR (60-100 MHz) | High-Field NMR (400 MHz) | Ultra-High-Field (600 MHz + CryoProbe) |
| Multiplet Resolution | ^3J_HF visible; ^4J_HF often blurred | ^3J_HF and ^4J_HF fully resolved (dq) | Baseline resolution of all micro-couplings |
| Signal-to-Noise (SNR) | Moderate (Requires higher concentration) | High | Exceptional (Ideal for trace analysis) |
| Operational Cost | Low (Cryogen-free) | High (Requires liquid He/N2) | Very High |
| Primary Use Case | Reaction monitoring, yield quantification | Structural elucidation, QA/QC | Complex mixture analysis, degradation profiling |
Solvent Effects: CDCl3 vs. DMSO-d6
Solvent selection is not merely a matter of solubility; it fundamentally alters the observed chemical shift through intermolecular interactions[6].
-
CDCl3 (Non-Polar): Acts as a standard baseline solvent. It does not strongly interact with the solute, providing an unperturbed view of the molecule's intrinsic electronic state.
-
DMSO-d6 (Polar, H-Bonding): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. When 2,6-Dibromo-4-fluoro-3-methylaniline is dissolved in DMSO-d6, the solvent forms strong hydrogen bonds with the -NH2 protons at C1. This interaction draws electron density away from the nitrogen, reducing its ability to donate electrons into the aromatic ring via resonance. Because fluorine chemical shifts are hyper-sensitive to changes in electron density[3], this reduction in shielding causes a noticeable downfield shift of the ^19F resonance compared to the CDCl3 baseline[7].
Table 2: Impact of Solvent Selection on ^19F NMR Parameters
| Solvent | Polarity Index | H-Bonding Capability | Mechanistic Effect on Solute | Impact on ^19F Chemical Shift |
| CDCl3 | 4.1 | Weak | Minimal interaction with -NH2 | Baseline reference shift |
| DMSO-d6 | 7.2 | Strong Acceptor | H-bonds with -NH2, reducing +R effect | Downfield shift due to decreased ring shielding |
Experimental Protocol: Self-Validating ^19F qNMR Workflow
To ensure scientific integrity, the following step-by-step methodology incorporates an internal standard to create a self-validating system . This guarantees that chemical shifts are absolute and integrations are strictly quantitative (qNMR).
Step 1: Sample Preparation
-
Accurately weigh 15.0 mg of 2,6-Dibromo-4-fluoro-3-methylaniline and transfer it to a clean 5 mm NMR tube.
-
Add 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6).
-
Internal Standard Addition: Add exactly 5.0 µL of Fluorobenzene. Fluorobenzene acts as a highly reliable internal reference, appearing as a sharp multiplet at -113.15 ppm . This standardizes the chemical shift axis and provides a known integration reference for purity calculations.
Step 2: Instrument Tuning & Matching
-
Insert the sample into the spectrometer.
-
Lock the magnetic field to the deuterium frequency of the solvent.
-
Automatically or manually tune and match the probe specifically for the ^19F nucleus (approx. 376 MHz on a 400 MHz system).
Step 3: Parameter Optimization & Acquisition
-
Pulse Sequence: Select an inverse-gated ^1H-decoupled ^19F pulse sequence (e.g., zgfhigqn on Bruker systems) to remove ^19F-^1H scalar couplings if a simplified singlet spectrum is desired. To observe the doublet of quartets, disable ^1H decoupling.
-
Relaxation Delay (D1): Fluorine nuclei often have long longitudinal relaxation times (T1). To ensure a self-validating quantitative integration, the D1 delay must be set to
of the slowest relaxing nucleus. A standard D1 of 10 to 15 seconds is recommended. -
Acquisition: Collect 32 to 64 transients (scans) over a spectral width of 200 ppm (centered at -100 ppm) to ensure a high SNR.
Step 4: Processing
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the SNR without sacrificing the resolution of the ^4J_HF quartet.
-
Zero-fill the Free Induction Decay (FID) to 64k points.
-
Fourier transform, automatically phase correct, and apply a polynomial baseline correction. Reference the Fluorobenzene peak to exactly -113.15 ppm.
Workflow Visualization
The following diagram maps the logical decision tree for optimizing the ^19F NMR analysis based on the mechanistic principles discussed above.
Figure 1: Decision workflow for 19F NMR analysis of 2,6-Dibromo-4-fluoro-3-methylaniline.
References
-
19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry . Alfa Chemistry. 3
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy . ResearchGate. 6
-
3-Fluoro-4-methylaniline (2,6-dibromo-4-fluoro-3-methylaniline) . MOLBASE. 2
-
Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy . Quantum Design Europe. 5
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy . ACS Publications. 7
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization . ChemRxiv. 1
-
Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing . ACS Measurement Science Au. 4
-
Nitrilation of Carboxylic Acids by PIII/PV Catalysis . The Royal Society of Chemistry.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy [qd-europe.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Beyond the Monoisotopic Peak: A Comparative Guide to Mass Spectrometry Isotope Pattern Analysis for Dibromo Compounds
Executive Summary
Objective: This guide objectively compares the performance of Automated Isotope Pattern Scoring (IPS) algorithms against traditional Monoisotopic Mass Search (MMS) and Manual Heuristic Interpretation for the identification of dibromo compounds in drug development.
Core Finding: While high-resolution accurate mass (HRAM) is essential, it is insufficient for unambiguous identification of halogenated metabolites. Experimental data confirms that integrating IPS reduces molecular formula candidates by >95% compared to mass accuracy alone, specifically leveraging the unique 1:2:1 isotopic signature of dibromo (
Technical Deep Dive: The Physics of the Dibromo Signature
To understand the comparative analysis, one must first grasp the non-negotiable physics governing bromine isotopes. Unlike Carbon-13, which is a minor satellite peak (1.1%), Bromine possesses two stable isotopes of nearly equal abundance:
When a molecule contains two bromine atoms (
-
(Monoisotopic):
Relative Intensity [1] -
:
(and ) Relative Intensity [1][2][3] -
:
Relative Intensity [1]
Visualization: Combinatorial Isotope Logic
The following diagram illustrates the probability flow that generates the signature 1:2:1 ratio.
Figure 1: Combinatorial probability tree demonstrating the origin of the 1:2:1 intensity triplet for dibromo compounds.[3]
Comparative Analysis: Methodology & Performance
We evaluated three distinct approaches for identifying a theoretical dibromo-drug metabolite (
Method A: Manual Heuristic Interpretation (The "Old" Way)
-
Workflow: Analyst visually scans the mass spectrum for "twin peaks" or triplets and manually calculates mass differences.
-
Pros: No advanced software required; intuitive for experienced chemists.
-
Cons: Extremely prone to human error in complex matrices where peaks overlap. Cannot distinguish between
and complex combinations of , , and adducts without rigorous math. -
Performance: High False Discovery Rate (FDR) in low-abundance samples.
Method B: Monoisotopic Mass Search (MMS)
-
Workflow: Software picks the monoisotopic peak (
) and searches a database (e.g., ChemSpider, PubChem) based on accurate mass (e.g., ppm). -
Pros: Fast, standard in most proteomic/metabolomic pipelines.[1]
-
Cons: Ignores 50% of the data (the isotope peaks). For dibromo compounds, the
peak is actually more intense than the monoisotopic peak. Ignoring it leads to poor sensitivity and high ambiguity (many formulas fit a single mass). -
Performance: Moderate FDR. Often returns 10-50 candidate formulas for a single mass.
Method C: Automated Isotope Pattern Scoring (IPS) - Recommended
-
Workflow: Algorithms (e.g., SIRIUS, Thermo Compound Discoverer) generate a theoretical isotope distribution for every candidate formula and calculate a "Spectral Distance" or "Dot Product" score against the experimental
cluster. -
Pros: Self-validating. A formula is only accepted if both the exact mass and the isotopic abundance match.
-
Cons: Requires higher computational power and high-quality profile data.
-
Performance: Reduces candidate list to top 1-3 hits.
Quantitative Performance Comparison Table
| Feature | Method A: Manual Heuristic | Method B: Monoisotopic Search (MMS) | Method C: Isotope Pattern Scoring (IPS) |
| Primary Metric | Visual Pattern Recognition | Accurate Mass ( | Mass + Isotopic Intensity Distribution |
| Input Requirement | Low or High Res MS | High Res MS (<5 ppm) | High Res MS (<5 ppm) + Profile Data |
| Candidate Formulas (avg)* | N/A (Qualitative) | 28 | 1 |
| False Positive Rate | High (Subjective) | Moderate | Very Low (<1%) |
| Dibromo Sensitivity | Low (misses trace peaks) | Medium | High (leverages M+2 intensity) |
*Data based on searching a mass of ~376 Da with 5ppm tolerance in a standard metabolite database.
Experimental Protocol: The Self-Validating Workflow
To replicate the superior performance of Method C (IPS), follow this rigorous protocol. This workflow is designed to be self-validating : the presence of the specific isotope pattern confirms the elemental composition without needing a reference standard initially.
Step 1: Data Acquisition
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.[4]
-
Mode: Profile Mode (Critical: Centroiding can distort peak abundance ratios).[1]
-
Resolution:
FWHM is recommended to resolve the isotope peaks from background noise, though the Br splitting (~2 Da) is wide enough for lower resolution, the fine structure ( satellites) requires high res.
Step 2: Pre-Processing & Peak Picking
-
Background Subtraction: Apply a sliding window algorithm to remove chemical noise which can skew intensity ratios.
-
Peak Grouping: Group peaks within a retention time window of
min. -
Thresholding: Set a relative intensity threshold of 0.1% of the base peak.
Step 3: The IPS Algorithm (Logic Flow)
Do not rely solely on "mass match." Configure your software (or script) to apply the following logic:
-
Generate Candidates: List all formulas within
ppm of the monoisotopic mass ( ). -
Simulate Patterns: For each candidate, calculate the theoretical intensity of
, , and . -
Score: Calculate the Euclidean distance between Experimental (
) and Theoretical ( ) vectors: -
Filter: Discard any candidate with an Isotope Score
.
Visualization: The IPS Workflow
This diagram outlines the decision-making process for validating a dibromo compound.
Figure 2: Automated Isotope Pattern Scoring (IPS) workflow for filtering molecular formula candidates.
Expert Insights & Causality
Why does Monoisotopic Search fail for Dibromo compounds?
In standard organic molecules (C, H, N, O), the monoisotopic peak is the most intense.[1] However, for a dibromo compound, the
-
Causality: If your peak picking algorithm expects the monoisotopic peak to be the "base peak" (100% intensity), it may misidentify the
peak as the monoisotopic peak of a different, heavier compound. -
Correction: IPS algorithms normalize the entire cluster, recognizing that
is supposed to be ~50% of the intensity.
The "Filtration Power" of Isotopes Research demonstrates that adding isotope pattern analysis to mass accuracy is equivalent to improving mass accuracy from 5 ppm to <1 ppm [5]. The isotope pattern acts as a "fingerprint" that is orthogonal to the mass "weight." A molecule might have the same weight as your target, but it is statistically impossible for it to have the same weight and the specific 1:2:1 bromine signature by chance.
References
-
De Laeter, J. R., et al. (2003). Atomic weights of the elements.[5] Review 2000 (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Böcker, S., et al. (2009). SIRIUS: decomposing isotope patterns for metabolite identification. Bioinformatics.[6] Link
-
Kind, T., & Fiehn, O. (2007).[1] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotope Patterns). Link
-
Erve, J. C., et al. (2009). Isotope Pattern Filtering for the Identification of Halogenated Metabolites. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. bromine has two isotopes 79Br and 81Br in approximately equal abundance. .. [askfilo.com]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. GitHub - AspirinCode/sirius: SIRIUS - metabolomics mass spectrometry framework for molecular formula identification of small molecules [github.com]
- 5. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods and algorithms - SIRIUS Documentation [v6.docs.sirius-ms.io]
Spectroscopic Distinction: FTIR Analysis of Primary Amines vs. Aryl Bromides
Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
In pharmaceutical development—particularly in cross-coupling reactions like the Buchwald-Hartwig amination —the ability to distinguish between a primary amine precursor and an aryl bromide reactant is critical. While NMR (
This guide compares the characteristic absorption profiles of Primary Amines (
The Spectroscopic Landscape: Band Comparison
The spectral signatures of these two functional groups exist at opposite ends of the mid-IR spectrum. The primary amine is defined by high-energy hydrogen bond vibrations, while the aryl bromide is defined by low-energy heavy-atom stretches.
Table 1: Characteristic Absorption Bands
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |
| Primary Amine | N-H Stretch (Asymmetric) | 3500 – 3400 | Medium | High (Distinct doublet feature) |
| ( | N-H Stretch (Symmetric) | 3400 – 3300 | Medium | High (Paired with asymmetric band) |
| N-H Scissoring (Bend) | 1650 – 1580 | Med-Strong | Moderate (Can overlap with C=C or C=O) | |
| C-N Stretch (Aryl) | 1350 – 1250 | Strong | Moderate (Fingerprint region clutter) | |
| N-H Wag (Out-of-Plane) | 900 – 650 | Broad | Low (Non-specific) | |
| Aryl Bromide | C-H OOP Bend | 900 – 690 | Strong | High (Determines substitution pattern) |
| ( | C-Br Stretch | 1075 – 1030 | Strong | Moderate (Often obscured) |
| C-Br Stretch (Low Freq) | < 650 | Strong | High (Requires KBr/CsI optics) | |
| Ring Breathing | ~1580 & 1480 | Variable | Moderate (Aromatic confirmation) |
Deep Dive: Primary Amine Analysis ( )
The primary amine is the easier of the two to identify due to the "N-H Doublet" located in the diagnostic region (
The "Doublet" Mechanism
Unlike secondary amines (
-
Asymmetric Stretch (~3500
): Both hydrogens move in opposite phases (one extends, one contracts). Requires higher energy.[2] -
Symmetric Stretch (~3400
): Both hydrogens move in phase (both extend). Requires lower energy.
Expert Insight (Fermi Resonance):
You may observe a third, weaker "shoulder" band near
The Scissoring Confirmation
To confirm the doublet is truly an amine and not a split O-H signal, check the 1650–1580
Deep Dive: Aryl Bromide Analysis ( )
Identifying the C-Br bond is challenging because bromine is a "heavy atom" (large reduced mass,
The Fingerprint Challenge
-
The C-Br Stretch (1075–1000
): While there is a band here, it is often indistinguishable from C-C skeletal vibrations. -
The "True" C-Br Band (< 650
): The most diagnostic C-Br stretch occurs in the far-IR or very low mid-IR (650–500 ).-
Limitation: Standard Diamond/ZnSe ATR crystals often cut off data below
. -
Solution: Use CsI (Cesium Iodide) or KBr (Potassium Bromide) transmission optics to visualize this band.
-
Substitution Patterns (The Proxy Method)
Since the C-Br band is elusive, use the C-H Out-of-Plane (OOP) bending bands (
-
Para-substituted (e.g., p-bromoaniline): Single strong band ~850–800
. -
Meta-substituted: Three bands (690, 780, 880
). -
Ortho-substituted: Single strong band ~770–735
.[3]
Comparative Workflow: Reaction Monitoring
In a Buchwald-Hartwig amination, you are converting an Aryl Bromide + Primary Amine
Logical Pathway for Spectral Assignment
The following diagram illustrates the decision logic for distinguishing these species in a mixture.
Figure 1: Decision tree for distinguishing primary amine and aryl bromide functionalities in a reaction mixture.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, especially when looking for the low-frequency C-Br band, follow this protocol.
A. Sampling Technique Selection
-
Method A: Diamond ATR (Attenuated Total Reflectance)
-
Best for: Routine ID of the Amine (3400 region).
-
Risk:[4] Diamond absorbs strongly between 2300–1800
(irrelevant here) but has a spectral cutoff around . You may miss the C-Br stretch.
-
-
Method B: KBr Pellet (Transmission)
B. Step-by-Step Workflow
-
Background Collection: Collect an air background (32 scans) to remove
and vapor lines. -
Sample Prep (Solid):
-
For ATR: Place 5-10 mg of powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
For KBr: Grind 2 mg sample with 200 mg dry KBr. Press into a translucent pellet.
-
-
Acquisition:
-
Resolution:
. -
Scans: 16 (Screening) or 64 (High Quality).
-
-
Validation (The "Sanity Check"):
-
Amine Check: If you see the 3400 doublet, verify the 1600 scissoring band. If 1600 is missing, the 3400 bands might be overtones or water.
-
Bromide Check: If you suspect Ar-Br, look for the C-H OOP bands (850-700 region). If the aromatic ring signals are absent, the low-frequency band is likely not C-Br.
-
Case Study: Monitoring the Buchwald-Hartwig Amination
Objective: Monitor the coupling of p-bromoanisole with aniline to form N-phenyl-p-anisidine.
Spectral Evolution:
-
T=0 (Start):
-
Spectrum dominated by Doublet at 3430/3350
(Aniline ). -
Strong band at ~1070
and <600 (p-bromoanisole C-Br).
-
-
T=End (Completion):
-
Doublet collapses into a Single sharp peak at ~3400
(Secondary Amine N-H). -
Disappearance of the low-frequency C-Br band.[6]
-
Shift in C-N stretching frequency (formation of new C-N bond).
-
Figure 2: Spectral evolution during C-N coupling. The transition from doublet to singlet N-H stretch is the primary reaction milestone.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Source:
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Source:
-
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Aniline and Bromobenzene. National Institute of Standards and Technology.
-
Source:
-
-
Specac Application Notes. (n.d.).
-
Source:
-
-
Larkin, P. (2011).[7] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Source:
-
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- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative reactivity of 2,6-dibromo vs 2,6-dichloro anilines in cross-coupling
Executive Summary
The Bottom Line Up Front: For rapid discovery and medicinal chemistry (milligram to gram scale), 2,6-dibromoaniline is the superior choice. Its weaker C-Br bonds allow for oxidative addition under mild conditions (60–80°C) with standard catalysts, minimizing optimization time.
2,6-Dichloroaniline is the preferred candidate for process chemistry and large-scale manufacturing (kilogram scale). While it offers a significant cost advantage and higher atom economy, it is chemically recalcitrant. Successful coupling requires specialized, electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd catalysts to overcome the high activation energy of the sterically hindered C-Cl bond.
Mechanistic Foundation: The Steric-Electronic Conflict
To select the right substrate, one must understand the microscopic barriers at the metal center. Both substrates present a "double threat" to the catalyst: steric crowding (ortho-substitution) and electronic deactivation (free amine coordination).
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-determining step in coupling these substrates is Oxidative Addition (OA) .
-
2,6-Dibromoaniline: The C-Br bond (~66–70 kcal/mol) is relatively weak. Pd(0) can insert with moderate thermal energy.
-
2,6-Dichloroaniline: The C-Cl bond (~81–85 kcal/mol) is strong. The high activation barrier is exacerbated by the ortho effect, where the flanking atoms physically block the palladium center from approaching the C-X bond.
The "Free Amine" Factor
The -NH₂ group is a Lewis base. In older catalytic systems (e.g., Pd(PPh₃)₄), the amine can bind to the palladium, displacing labile ligands and creating a "catalyst resting state" that is inactive.
-
Solution: Modern bulky ligands (Buchwald phosphines) or N-Heterocyclic Carbenes (NHCs) are too sterically demanding to be displaced by the amine, rendering protection of the -NH₂ group unnecessary in many cases.
Diagram 1: Mechanistic Pathway & Activation Barriers
The following diagram illustrates the energy landscape differences. Note the significantly higher barrier (Activation Energy) required for the Dichloro species.
Caption: Comparative reaction coordinate showing the kinetic penalty associated with the oxidative addition of 2,6-dichloroaniline.
Comparative Performance Data
The following data summarizes typical performance metrics derived from cross-coupling literature (Suzuki-Miyaura conditions).
| Feature | 2,6-Dibromoaniline | 2,6-Dichloroaniline |
| Reactivity | High (Standard Ligands) | Low (Specialized Ligands) |
| Catalyst Requirement | Pd(OAc)₂ / PPh₃ or dppf | Pd₂(dba)₃ / SPhos, XPhos or Pd-PEPPSI |
| Typical Temp | 60°C – 80°C | 100°C – 120°C (often sealed tube) |
| Site Selectivity | Difficult. Often yields mixture of mono/bis-coupled products if stoichiometry isn't strict. | Excellent. First coupling deactivates the second site, allowing precise mono-arylation. |
| Cost (Raw Material) | $ (Lower) | |
| Atom Economy | Lower (Br mass = 79.9) | Higher (Cl mass = 35.45) |
Experimental Protocols
Protocol A: High-Efficiency Coupling for 2,6-Dibromoaniline
Best for: Small-scale synthesis, library generation, mild conditions.
Rationale: The weaker C-Br bond allows the use of "Ligand-Free" or simple ligand systems in aqueous media, leveraging the "hydrophobic effect" to accelerate the reaction.
-
Reagents:
-
2,6-Dibromoaniline (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono, 2.5 equiv for bis)
-
Catalyst: Pd(OAc)₂ (0.5 – 1.0 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF:H₂O (1:1 ratio)
-
-
Procedure:
-
Charge a reaction vial with the aniline, boronic acid, base, and Pd(OAc)₂.
-
Add the DMF/Water solvent mixture. Note: No inert atmosphere is strictly required for this robust system, but N₂ purging is good practice.
-
Heat to 80°C for 2–4 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine.
-
-
Expected Outcome: >90% yield. If targeting mono-substitution, strictly control stoichiometry (1.05 equiv boronic acid) and stop reaction early to avoid bis-coupling.
Protocol B: "Bulky Phosphine" System for 2,6-Dichloroaniline
Best for: Large-scale, cost-sensitive projects, or when site-selectivity is paramount.
Rationale: Standard catalysts will fail here. You must use SPhos or XPhos . These ligands are electron-rich (increasing Pd(0) nucleophilicity for oxidative addition) and bulky (preventing the free amine from poisoning the metal).
-
Reagents:
-
2,6-Dichloroaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2:1 Ligand:Pd ratio)
-
Base: K₃PO₄ (3.0 equiv) or NaOtBu (for anhydrous conditions)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
Pre-complexation (Critical): In a glovebox or under Argon, mix Pd source and SPhos in the solvent and stir for 15 mins at RT to generate the active catalytic species (L-Pd-L).
-
Add 2,6-Dichloroaniline, boronic acid, and base.
-
Seal the vessel (screw-cap vial or pressure tube).
-
Heat to 100°C – 110°C for 12–24 hours.
-
-
Expected Outcome: 75–85% yield of the mono-coupled product. The steric bulk of the newly added aryl group, combined with the remaining chloro group, makes the second oxidative addition extremely difficult, naturally preventing over-reaction.
Decision Logic: Which to Choose?
Use this workflow to determine the appropriate starting material for your specific campaign.
Caption: Decision matrix for selecting halogenated aniline substrates based on scale and selectivity requirements.
References
- Mechanistic Studies on Steric Hindrance: Electronic and Steric Dependence of Oxidative Addition to Ni(0) and Pd(0). Source: [Vertex 1.1, 1.2] (General principles of ortho-substitution effects).
-
Catalyst Systems for Hindered Chlorides
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts.[1]
-
Source:
-
-
Suzuki Coupling of 2,6-Dibromoaniline
- Facile synthesis of mono-, bis- and tris-aryl-substituted aniline deriv
-
Source:
-
Comparative Reactivity of Halopyridines/Anilines
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 2,6-Dibromo-4-fluoro-3-methylaniline
As a Senior Application Scientist, I recognize that supplying high-purity chemical building blocks is only part of our commitment to the scientific community. Ensuring the safety of your laboratory personnel and maintaining environmental stewardship through proper chemical lifecycle management is equally critical.
2,6-Dibromo-4-fluoro-3-methylaniline is a highly functionalized halogenated aromatic amine widely utilized in drug discovery and advanced organic synthesis. However, its high halogen content (two bromine atoms and one fluorine atom) dictates strict, highly regulated disposal protocols to prevent environmental contamination and laboratory hazards.
This guide provides a field-proven, mechanistic approach to the safe handling and proper disposal of this compound and its associated waste streams.
Chemical & Hazard Profile
Before initiating any operational workflow, it is critical to understand the physical and chemical properties of the material to ensure proper engineering controls and Personal Protective Equipment (PPE) are utilized.
| Parameter | Specification |
| Chemical Name | 2,6-Dibromo-4-fluoro-3-methylaniline |
| CAS Number | 1000576-72-6 [1] |
| Molecular Formula | C7H6Br2FN |
| Waste Classification | Halogenated Organic Waste (Toxic/Environmental Hazard) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity |
| Required PPE | Double nitrile gloves, flame-resistant lab coat, safety goggles |
| Engineering Controls | Handle exclusively within a certified Class II Chemical Fume Hood |
The Mechanistic Rationale for Halogenated Waste Segregation
Do not simply throw this compound into a standard organic waste carboy. Understanding the why behind waste segregation is the foundation of laboratory safety.
During thermal destruction, the carbon-halogen bonds (C-Br, C-F) in 2,6-dibromo-4-fluoro-3-methylaniline undergo homolytic cleavage. If incinerated at standard temperatures (<800°C) alongside non-halogenated waste, these radicals can recombine to form highly toxic polybrominated and polyfluorinated dibenzo-p-dioxins and dibenzofurans.
To prevent this, environmental protection guidelines mandate that halogenated wastes must be segregated and processed in specialized twin-chamber incinerators [2]. The primary chamber operates at 850°C, while the secondary chamber must exceed 1100°C with a minimum 2-second gas residence time to ensure complete oxidation [2]. Furthermore, the combustion of this compound releases highly corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, which must be neutralized using downstream caustic scrubbers before atmospheric release [2]. Mixing halogenated compounds with standard waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment, driving up institutional costs and regulatory burden [3].
Step-by-Step Methodology: Waste Segregation & Disposal Workflow
Implement the following self-validating protocol for the disposal of 2,6-dibromo-4-fluoro-3-methylaniline and its reaction byproducts.
Phase 1: Point-of-Generation Segregation
-
Identify the Stream: Any reaction mixture, mother liquor, or solvent washing containing trace amounts of 2,6-dibromo-4-fluoro-3-methylaniline must be designated as Halogenated Organic Waste .
-
Verify Compatibility: Ensure no strong oxidizers, active metals, or highly acidic aqueous solutions are added to the halogenated waste stream. Self-Validation Step: If aqueous washings are included, use universal indicator paper to confirm the pH is between 5 and 9 before adding to the primary organic waste container to prevent exothermic reactions or outgassing.
Phase 2: Primary Containment
-
Select the Vessel: Use High-Density Polyethylene (HDPE) carboys or PTFE-lined glass containers. Never use metal containers. Trace moisture can react with the halogenated aniline to form trace hydrohalic acids (HBr, HF) over time, which will rapidly corrode metal vessels.
-
Volume Control: Fill the waste container to a maximum of 80% capacity to allow for vapor expansion. Keep the container capped at all times unless actively adding waste.
Phase 3: Labeling and Documentation
-
Apply RCRA Labeling: Attach a standard institutional Hazardous Waste label immediately upon the first drop of waste entering the container.
-
Detail Constituents: Explicitly list "2,6-Dibromo-4-fluoro-3-methylaniline" and all associated solvents (e.g., Dichloromethane, Ethyl Acetate). Do not use abbreviations or chemical formulas [3].
Phase 4: Institutional Transfer & Final Destruction
-
EHS Transfer: Once the container reaches 80% capacity, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.
-
Contractor Processing: EHS will manifest the waste to a licensed RCRA contractor for high-temperature twin-chamber incineration.
Process Visualization
Workflow for the segregation, collection, and destruction of halogenated organic waste.
Spill Response & Decontamination Protocol
In the event of an accidental release of 2,6-dibromo-4-fluoro-3-methylaniline, immediate and methodical action is required.
For Solid Spills (Neat Compound):
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize airflow.
-
Contain: Do not dry sweep, as this generates toxic airborne dust. Lightly moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust.
-
Collect: Use a dedicated spill-cleanup brush and dustpan to collect the material. Place the debris into a wide-mouth HDPE jar, label it as "Halogenated Solid Waste," and submit for EHS pickup.
For Liquid Spills (In Solution):
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use combustible absorbents like sawdust.
-
Decontaminate: Once the liquid is absorbed and collected, wash the affected surface with a mild detergent and water. Collect the wash water using absorbent pads and dispose of all materials as halogenated waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
